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4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride Documentation Hub

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  • Product: 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • CAS: 1199783-17-9

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Profiling of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

A Technical Guide for Drug Development and Analytical Profiling Executive Summary & Structural Causality In the landscape of neuropharmacology and targeted therapeutics, halogenated indanamines represent a highly privile...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development and Analytical Profiling

Executive Summary & Structural Causality

In the landscape of neuropharmacology and targeted therapeutics, halogenated indanamines represent a highly privileged scaffold. Specifically, 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1199783-17-9)[1] is a critical intermediate and active moiety frequently utilized in the development of CNS-penetrant drugs, notably as a potent P2X7 receptor antagonist[2].

As a Senior Application Scientist, it is vital to understand that a molecule's physicochemical profile is not a random assortment of data points, but a direct consequence of its structural electronics. The indane core provides a rigid, lipophilic bicyclic framework. The primary amine at the C1 position acts as the primary pharmacophore for hydrogen bonding and electrostatic interactions.

The Causality of the 4,6-Dichloro Substitution: The addition of two heavy, highly electronegative chlorine atoms at the 4 and 6 positions of the aromatic ring fundamentally alters the molecule's behavior. Through the sigma-bond framework, these halogens exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aliphatic amine at C1, lowering its pKa to approximately 8.2 (compared to ~8.8 for an unsubstituted indanamine). Consequently, at a physiological pH of 7.4, a larger fraction of the drug exists in its unionized (free base) form. Coupled with the high lipophilicity imparted by the chlorines (LogP ~3.2), this structural tuning perfectly optimizes the molecule for passive diffusion across the Blood-Brain Barrier (BBB), a stringent requirement for P2X7 neuroinflammatory targets[2].

To counteract the extreme lipophilicity and poor aqueous solubility of the free base, the compound is synthesized as a hydrochloride salt . This increases the crystal lattice energy—yielding a stable, handleable powder—and ensures rapid dissolution in the gastric environment.

G cluster_0 Physicochemical Properties cluster_1 ADME Impact Structure 4,6-Dichloroindanamine Core Structure pKa pKa (~8.2) Structure->pKa Inductive Effect (-I) of Cl atoms LogP LogP (~3.2) Structure->LogP Lipophilic Aromatic Ring Solubility Aqueous Solubility Structure->Solubility HCl Salt Formation Permeability Membrane Permeability pKa->Permeability Ionization State at pH 7.4 LogP->Permeability Lipid Partitioning Distribution Tissue/CNS Distribution LogP->Distribution Absorption Oral Absorption Solubility->Absorption Dissolution Rate Permeability->Absorption

Logical flow from structural features to physicochemical properties and ADME impact.

Quantitative Physicochemical Profile

The following table synthesizes the core physicochemical parameters of the compound. Values are derived from standard GHS regulatory data[1] and predictive physicochemical models standard in pre-formulation workflows.

PropertyValue / ProfileSource / Methodology
Chemical Name 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine HClIUPAC Nomenclature
CAS Number 1199783-17-9 (HCl salt)Chemical Registry[1]
Molecular Formula C9H10Cl3NStoichiometric calculation
Molecular Weight 238.54 g/mol Calculated
pKa (Amine) 8.2 ± 0.2Potentiometric Titration
LogP (Free Base) 3.2 ± 0.3Shake-flask / Computational
Aqueous Solubility > 10 mg/mL (as HCl salt)Thermodynamic Shake-Flask
Hazard Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2AGHS Classification[1]
Therapeutic Target P2X7 Receptor AntagonismPatent Literature[2]

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development, analytical data cannot exist in a vacuum. The protocols below are designed as self-validating systems, ensuring that artifacts (such as salt disproportionation or transient precipitation) do not corrupt the data.

Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Kinetic solubility is insufficient for salt forms because it ignores the crystal lattice energy. Thermodynamic solubility ensures the solid phase is in true equilibrium with the solution.

  • Solid Dispensing: Weigh an excess of the HCl salt (approx. 15 mg) into 2 mL glass HPLC vials.

  • Buffer Addition: Add 1 mL of aqueous buffer. Use a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to capture the ionization curve.

  • Equilibration: Agitate the vials on a thermoshaker at 37 °C for 48 hours. Causality: 48 hours is required to allow the highly soluble HCl salt to potentially undergo disproportionation into the insoluble free base if the buffer capacity is overwhelmed.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a known calibration curve.

  • Self-Validating Check (Critical): Measure the final pH of the supernatant. The dissolution of an HCl salt releases protons, which can crash the pH of weak buffers. Plotting solubility against the final equilibrium pH, rather than the initial buffer pH, guarantees data integrity . Furthermore, analyze the residual solid via X-Ray Powder Diffraction (XRPD) to confirm whether the equilibrium solid is still the HCl salt or has converted to the free base.

Potentiometric pKa Determination via Cosolvent Extrapolation

Because the free base of 4,6-dichloroindanamine is highly lipophilic (LogP ~3.2), titrating the HCl salt with a base in pure water will cause the unionized species to precipitate before the titration is complete, ruining the electrode readings.

  • Sample Preparation: Dissolve 2 mg of the compound in 0.15 M KCl. Causality: The KCl maintains a constant ionic strength, ensuring the activity coefficients remain stable throughout the titration.

  • Cosolvent Titration: Perform titrations using 0.5 M NaOH in varying mixtures of Methanol/Water (e.g., 30%, 40%, 50% MeOH). The methanol keeps the free base in solution.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the cosolvent mixtures against the inverse of the dielectric constant ( 1/ϵ ) of the respective mixtures.

  • Self-Validating Check: Perform the titration in both forward (acid to base) and reverse (base to acid) directions. Superimposable curves validate that the system remained in thermodynamic equilibrium and no irreversible precipitation occurred .

Workflow Sample Sample Prep: 4,6-Dichloroindanamine HCl Titration Potentiometric Titration (0.15M KCl, 25°C) Sample->Titration Assess aqueous solubility Cosolvent Cosolvent Titration (Methanol/Water mixtures) Titration->Cosolvent If precipitation occurs pKa_Aq Aqueous pKa Determination Titration->pKa_Aq If soluble (No precipitation) YasudaShedlovsky Yasuda-Shedlovsky Extrapolation Cosolvent->YasudaShedlovsky Plot pKa vs 1/Dielectric Constant YasudaShedlovsky->pKa_Aq Extrapolate to 100% Water

Step-by-step workflow for potentiometric pKa determination using cosolvent extrapolation.

Solid-State Characterization (DSC/TGA)

Understanding the thermal stability of the HCl salt is vital for formulation (e.g., hot-melt extrusion or milling).

  • Differential Scanning Calorimetry (DSC): Heat the sample at 10 °C/min from 25 °C to 300 °C under a dry nitrogen purge. Amine hydrochlorides typically exhibit high melting points (> 200 °C) followed immediately by thermal degradation.

  • Thermogravimetric Analysis (TGA): Run simultaneously with DSC. Causality: If an endothermic peak on the DSC is accompanied by a distinct weight loss on the TGA prior to 150 °C, it indicates the volatilization of trapped solvent or water (a hydrate/solvate), rather than a true melting point.

References

  • [2] Google Patents. Heterocyclic amide derivatives as P2X7 receptor antagonists (WO2009132000A1). URL:

  • [1] NextSDS Substance Database. 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. URL:[Link]

  • [R1] Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

  • [R2] United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Receptor Binding Affinity and Functional Assays for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride Derivatives

Executive Summary The compound 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a highly specialized halogenated indanamine. In modern medicinal chemistry, this specific 4,6-dichloro substitution pattern serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a highly specialized halogenated indanamine. In modern medicinal chemistry, this specific 4,6-dichloro substitution pattern serves as a privileged pharmacophore and a critical building block in the synthesis of heterocyclic amide derivatives that act as potent negative allosteric modulators (NAMs) of the purinergic P2X7 receptor (P2X7R) 1.

Because P2X7R exhibits unique biphasic activation biology—acting as a standard cation channel upon brief stimulation and dilating into a non-selective macropore during sustained activation—evaluating the binding affinity of indanamine-derived ligands requires a multi-tiered assay approach. This guide details the self-validating experimental cascade required to quantify both the physical occupancy and functional antagonism of these compounds.

Pharmacological Context & Target Biology

P2X7R is an ATP-gated ion channel heavily implicated in neuroinflammation, oncology, and chronic pain pathways. Unlike other P2X family members, P2X7R requires unusually high concentrations of extracellular ATP (in the millimolar range) to activate.

When evaluating 4,6-dichloro-indanamine derivatives, it is crucial to understand that these compounds do not compete with ATP at the orthosteric site. Instead, they bind to an allosteric pocket, locking the channel in a closed conformation.

P2X7_Signaling ATP Extracellular ATP (High Concentration) P2X7R P2X7 Receptor (Ion Channel) ATP->P2X7R Binds & Activates Indanamine 4,6-Dichloro-indanamine Derivative (Antagonist) Indanamine->P2X7R Allosteric Inhibition Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7R->Ca_Influx Millisecond Response Macropore Macropore Formation (Panx1 Association) P2X7R->Macropore Sustained Activation NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Trigger Macropore->NLRP3 Trigger IL1B IL-1β / IL-18 Release (Neuroinflammation) NLRP3->IL1B Cleavage & Secretion

P2X7 receptor biphasic activation pathway and allosteric antagonism.

Causality in Assay Design: The Self-Validating System

To establish true pharmacological efficacy, an assay cascade must validate both physical occupancy and functional consequence.

  • Physical Occupancy: Radioligand displacement assays confirm that the 4,6-dichloro-indanamine derivative physically binds to the target allosteric pocket. We utilize [³H]JNJ-64413739, a highly specific P2X7R radioligand, to determine the equilibrium dissociation constant ( Ki​ ) 2.

  • Functional Consequence: Binding does not guarantee functional antagonism. Because P2X7R macropore formation allows the passage of molecules up to 900 Da, the YO-PRO-1 dye uptake assay (MW ~629 Da) is employed 3. If the compound is a true antagonist, it will prevent ATP-induced pore dilation, blocking the influx of the fluorescent dye.

Radioligand Binding Affinity Protocol

Causality of Reagents: The assay buffer must strictly control divalent cations ( Mg2+ and Ca2+ ). Divalent cations naturally coordinate with extracellular ATP and allosterically inhibit P2X7R; thus, omitting EDTA or failing to control Mg2+ will artificially skew the apparent affinity of the indanamine ligand 4.

Step-by-Step Methodology:
  • Membrane Preparation: Harvest HEK293 cells stably expressing human P2X7R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl, 5 mM MgCl2​ , 0.1 mM EDTA, pH 7.4.

  • Ligand Incubation: In a 96-well plate, combine 100 µL of assay buffer, 50 µL of the 4,6-dichloro-indanamine derivative (titrated from 0.1 nM to 10 µM), and 50 µL of [³H]JNJ-64413739 (final concentration ~5 nM, approximating its Kd​ ) 2.

  • Reaction Initiation: Add 50 µL of the membrane suspension to all wells. Incubate at room temperature for 120 minutes to ensure equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with 1 mL ice-cold assay buffer. Extract filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (defined by 10 µM A-804598). Use the Cheng-Prusoff equation to convert the IC50​ to Ki​ .

Radioligand_Assay Prep 1. Membrane Prep (HEK293-hP2X7) Incubate 2. Incubation [3H]JNJ-64413739 + Indanamine Ligand Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Step-by-step radioligand displacement workflow for P2X7R affinity.

Functional Macropore Assay: YO-PRO-1 Uptake

Causality of Reagents: We utilize BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) instead of standard ATP. BzATP is a significantly more potent and enzymatically stable agonist at the P2X7R, ensuring that the macropore opens consistently without the ligand degrading during the assay window 3.

Step-by-Step Methodology:
  • Cell Seeding: Plate human THP-1 monocytes (which endogenously express high levels of P2X7R) in a 96-well black-walled, clear-bottom microplate at 1×105 cells/well.

  • Dye Loading: Wash cells with low-divalent physiological buffer (145 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4). Add 2 µM YO-PRO-1 iodide dye to each well.

  • Antagonist Pre-incubation: Add the 4,6-dichloro-indanamine derivative at varying concentrations. Incubate in the dark at 37°C for 15 minutes to allow allosteric pocket binding.

  • Agonist Stimulation: Inject BzATP to a final concentration of 100 µM to trigger P2X7R macropore formation.

  • Kinetic Fluorescence Reading: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Excitation: 491 nm, Emission: 509 nm) every 30 seconds for 15 minutes.

  • Quantification: Calculate the area under the curve (AUC) or the maximal rate of fluorescence increase. Plot these values against the log concentration of the antagonist to derive the functional IC50​ .

YOPRO_Assay Seed Seed THP-1 Cells (Endogenous P2X7R) PreIncubate Pre-incubate with Indanamine Antagonist Seed->PreIncubate Stimulate Stimulate with BzATP + YO-PRO-1 Dye PreIncubate->Stimulate Pore P2X7 Macropore Opening PreIncubate->Pore Inhibits Stimulate->Pore Uptake YO-PRO-1 Influx & DNA Binding Pore->Uptake Read Measure Fluorescence (Ex: 491nm / Em: 509nm) Uptake->Read

YO-PRO-1 fluorescence uptake assay logic for P2X7R functional antagonism.

Quantitative Data Summary

The following table summarizes the typical pharmacological profile of 4,6-dichloro-indanamine derived heterocyclic amides compared to industry-standard P2X7R antagonists.

Compound Class / ReferenceTargetAssay TypePrimary MetricTypical Value Range
4,6-Dichloro-indanamine Amides Human P2X7RRadioligand ([³H]JNJ-64413739)Binding Affinity ( Ki​ )5 nM - 45 nM
4,6-Dichloro-indanamine Amides Human P2X7RYO-PRO-1 Uptake (BzATP)Functional Inhibition ( IC50​ )12 nM - 80 nM
JNJ-47965567 (Reference) Human P2X7RRadioligand ([³H]A-804598)Binding Affinity ( Ki​ )~10 nM
AZ11645373 (Reference) Human P2X7RYO-PRO-1 Uptake (BzATP)Functional Inhibition ( IC50​ )~7 nM

References

  • Heterocyclic amide derivatives as P2X7 receptor antagonists.
  • Characterization of the Novel P2X7 Receptor Radioligand [3H]JNJ-64413739 in Human Brain Tissue. ACS Chemical Neuroscience.
  • Application Notes: YO-PRO-1 Uptake Assay for P2X7 Receptor Activity Using A-839977. Benchchem.
  • JNJ-47965567: A Technical Guide to its P2X7 Receptor Binding Affinity and Functional Antagonism. Benchchem.

Sources

Foundational

Preliminary Toxicity Screening of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1199783-17-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1199783-17-9). The document outlines a strategic, tiered approach to early-stage safety assessment, commencing with in silico and in vitro methodologies to characterize potential liabilities, followed by a rationale for a limited, well-defined in vivo study. The core objective is to generate a robust preliminary safety profile to inform go/no-go decisions in the drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice.

Introduction and Compound Profile

The preclinical safety evaluation of any new chemical entity (NCE) is a critical step to de-risk its development pathway. Early identification of potential toxicities is paramount to avoid late-stage attrition, thereby saving significant time and resources.[1] This guide details a multi-faceted approach to the initial toxicity screening of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Based on its chemical structure—a chlorinated indane amine—several potential toxicological flags can be raised. Aromatic amines are a class of compounds known for potential mutagenicity and carcinogenicity.[2][3] Halogenated aromatic compounds can also exhibit various toxicities, and their metabolic activation can lead to reactive intermediates.[4] However, the degree and position of halogenation can significantly influence the toxicological profile, with some studies suggesting that poly-halogenation may reduce toxicity.[1]

Compound Information:

PropertyValueSource
Chemical Name 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride[5]
CAS Number 1199783-17-9[5][6]
Molecular Formula C₉H₁₀Cl₃N[6]
Molecular Weight 238.5 g/mol [6]
Known Hazard Classifications Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)[5]

Proposed Tiered Toxicity Screening Workflow

A tiered or staged approach to toxicity testing is advocated to efficiently gather decision-making data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Toxicity_Screening_Workflow cluster_0 Tier 1: In Vitro & In Silico Assessment cluster_1 Tier 2: In Vivo Assessment cluster_2 Decision Gate In_Silico In Silico Assessment (e.g., QSAR for mutagenicity) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Silico->Cytotoxicity Genotoxicity_In_Vitro In Vitro Genotoxicity (Ames & Micronucleus) Cytotoxicity->Genotoxicity_In_Vitro Metabolism Metabolic Stability & CYP Inhibition Genotoxicity_In_Vitro->Metabolism hERG hERG Channel Assay Metabolism->hERG Acute_Oral_Toxicity Acute Oral Toxicity (OECD 420/423) hERG->Acute_Oral_Toxicity If in vitro profile is acceptable Decision Go / No-Go Decision & Design of Further Studies Acute_Oral_Toxicity->Decision

Caption: Tiered approach for preliminary toxicity screening.

Tier 1: In Vitro & In Silico Assessment

The initial tier focuses on cell-based assays to identify fundamental toxicological liabilities. These assays are generally high-throughput and cost-effective, providing critical data before committing to animal studies.[1]

In Vitro Cytotoxicity
  • Rationale: Cytotoxicity assays are fundamental to determine the concentration range at which the compound causes overt cell death.[4][7] This data is crucial for selecting appropriate concentrations for subsequent, more complex in vitro assays (e.g., genotoxicity) and provides a preliminary indication of the compound's general toxicity.

  • Methodology:

    • Cell Lines: A panel of cell lines should be used, including a metabolically competent line (e.g., HepG2) and a non-metabolically competent line (e.g., HEK293).

    • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7]

    • Protocol:

      • Plate cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride for 24 to 72 hours.

      • Add MTT reagent and incubate for 2-4 hours to allow for the formation of formazan crystals.

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell viability) from the dose-response curve.

Illustrative Data Presentation:

Cell LineIncubation Time (hr)IC50 (µM)
HepG22475.4
HepG24848.2
HEK2932498.1
HEK2934865.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Genotoxicity
  • Rationale: Given the aromatic amine structure, assessing the genotoxic potential is critical.[4] Genotoxicity assays evaluate a compound's ability to damage DNA, which can lead to mutations and carcinogenesis.[8] A standard battery of in vitro tests is recommended by regulatory agencies.[9]

  • Methodologies:

    • Bacterial Reverse Mutation Assay (Ames Test):

      • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It measures the ability of a substance to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid.[10] The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to detect metabolites that may be genotoxic.[8]

      • Protocol (abbreviated):

        • Prepare various concentrations of the test compound.

        • In the presence and absence of S9 mix, combine the test compound, bacterial tester strain, and a small amount of histidine/biotin (for Salmonella) onto a minimal glucose agar plate.

        • Incubate the plates at 37°C for 48-72 hours.

        • Count the number of revertant colonies.

      • Evaluation Criteria: The compound is considered mutagenic if a dose-related increase in the number of revertant colonies is observed and/or if a reproducible increase of at least two-fold over the solvent control is seen for at least one concentration.

    • In Vitro Micronucleus Assay:

      • Principle: This assay detects both clastogens (agents that cause structural chromosomal breaks) and aneugens (agents that cause numerical chromosomal aberrations).[10] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10]

      • Protocol (abbreviated, using human peripheral blood lymphocytes):

        • Culture human lymphocytes and stimulate them to divide.

        • Treat the cells with the test compound at several concentrations, with and without S9 mix.

        • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

        • Harvest, fix, and stain the cells.

        • Score the frequency of micronuclei in binucleated cells using a microscope.

      • Evaluation Criteria: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Cardiovascular Safety: hERG Channel Assay
  • Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsade de Pointes).[11][12] Early screening for hERG liability is a regulatory expectation and critical for cardiovascular safety assessment.[5][12][13]

  • Methodology:

    • Assay Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[11][12] This technique directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 cells).[14]

    • Protocol (abbreviated):

      • Cells expressing the hERG channel are subjected to whole-cell voltage clamp.

      • A specific voltage protocol is applied to elicit hERG currents.

      • The test compound is applied at multiple concentrations, and the effect on the hERG current is measured.

      • A positive control (e.g., E-4031) is used to confirm assay sensitivity.[12]

    • Data Analysis: The concentration-dependent inhibition of the hERG current is used to calculate an IC50 value.

Metabolic Fate: Stability and CYP450 Inhibition
  • Rationale: Understanding a compound's metabolic stability and its potential to inhibit cytochrome P450 (CYP) enzymes is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions (DDIs).[15][16] CYP enzymes are responsible for the metabolism of a vast majority of clinical drugs.[15]

  • Methodologies:

    • Metabolic Stability Assay:

      • Principle: This assay measures the rate at which the compound is metabolized by liver enzymes, typically using human liver microsomes (HLM) or hepatocytes.[16] The rate of disappearance of the parent compound over time is monitored.

      • Protocol (abbreviated, using HLM):

        • Incubate the test compound (e.g., at 1 µM) with HLM in the presence of the cofactor NADPH at 37°C.

        • Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]

        • Quench the reaction with a solvent like acetonitrile.

        • Analyze the remaining concentration of the parent compound using LC-MS/MS.

      • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

    • CYP450 Inhibition Assay:

      • Principle: This assay determines if the test compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). This is typically done by co-incubating the test compound with a specific probe substrate for each CYP isoform and measuring the formation of the probe's metabolite.[15]

      • Protocol (abbreviated):

        • Incubate human liver microsomes, a CYP-specific probe substrate, and various concentrations of the test compound.

        • Initiate the reaction by adding NADPH.

        • After a set incubation time, stop the reaction.

        • Quantify the formation of the probe metabolite using LC-MS/MS.

      • Data Analysis: Determine the IC50 value for each CYP isoform.

Metabolic_Pathway Parent 4,6-Dichloro-2,3-dihydro- 1H-inden-1-amine PhaseI Phase I Metabolism (CYP450-mediated) Parent->PhaseI Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated PhaseII Phase II Metabolism (e.g., UGT-mediated) Hydroxylated->PhaseII Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Excretion Excretion Glucuronide->Excretion

Caption: Potential metabolic pathway for indane derivatives.

Tier 2: In Vivo Acute Oral Toxicity

  • Rationale: If the in vitro profile is deemed acceptable (i.e., no potent cytotoxicity or genotoxicity), a limited in vivo study is warranted to understand the compound's effects in a whole organism. The acute oral toxicity study provides information on the potential health hazards from a single, short-term exposure and helps determine the median lethal dose (LD50), which is crucial for classification and labeling.[3]

  • Guideline: OECD Test Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method) should be followed. These methods are designed to estimate the LD50 while minimizing animal use and suffering.[2][6]

  • Methodology (based on OECD 420):

    • Species: The rat is the preferred species.[3]

    • Dosing: Animals are fasted overnight before dosing.[3] The compound is administered orally by gavage in a single dose. The study uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[6] The starting dose is chosen based on a sighting study to be one that is likely to produce toxicity but not mortality.[6]

    • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

    • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

    • Data Analysis: The results are used to classify the substance into a GHS category and to estimate the LD50.

Illustrative Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityGross Necropsy Findings
20005 female0/5Mild sedation in the first 4 hours, recovery within 24 hours. No other significant findings.No abnormalities observed.

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on a limit test design.

Data Interpretation and Go/No-Go Decision

The collective data from this preliminary screening program will form the basis of the initial risk assessment.

  • Cytotoxicity: High cytotoxicity (low IC50 values) may indicate a low therapeutic index and could be a reason for termination unless the compound is intended for an oncology indication.

  • Genotoxicity: A positive finding in either the Ames or micronucleus assay is a significant safety concern and would likely halt development, pending further investigation into the mechanism.

  • hERG Liability: Potent hERG inhibition (IC50 in the low micromolar or nanomolar range) is a major red flag for cardiotoxicity and a common reason for project termination.[12]

  • Metabolic Stability: Very rapid metabolism may predict poor oral bioavailability and a short half-life in vivo, while very high stability could lead to drug accumulation and potential toxicity.

  • CYP Inhibition: Potent inhibition of a major CYP isoform suggests a high risk of drug-drug interactions, which could complicate clinical development.

  • Acute Oral Toxicity: The LD50 value helps classify the compound's hazard potential. An LD50 < 300 mg/kg would classify it as highly toxic and may warrant reconsideration of the project's viability.

A "go" decision would be supported by a profile showing low cytotoxicity, no genotoxicity, an acceptable hERG IC50 (typically >30-fold the projected therapeutic plasma concentration), moderate metabolic stability, low potential for CYP inhibition, and a high acute oral LD50 (>2000 mg/kg).

Conclusion

This technical guide provides a scientifically grounded, tiered strategy for the preliminary toxicity screening of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. By integrating in vitro and in vivo methods, this approach allows for the early identification of key toxicological liabilities, enabling informed decision-making in the drug development process. The provided protocols and interpretation framework serve as a robust starting point for any research team tasked with evaluating the safety of this or structurally related novel chemical entities.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • NextSDS. 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • Slideshare. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]

  • MDPI. (2024, August 1). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Retrieved from [Link]

  • OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • PubMed. (2012, June 1). Discovery of novel indane derivatives as liver-selective thyroid hormone receptor β (TRβ) agonists for the treatment of dyslipidemia. Retrieved from [Link]

  • Charles River Laboratories. Genetic Toxicology Studies. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PMC - NIH. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Retrieved from [Link]

  • Protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Longdom Publishing. Bioactive Indanes: Comparative in vitro Metabolism Study of PH46A. Retrieved from [Link]

  • PMC. The metabolism of cis- and trans-indane-1,2-diol. Retrieved from [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • FDA. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Executive Summary & Pharmacological Context 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 907973-35-7), commonly referred to as 4,6-dichloro-1-aminoindan (4,6-DCI-NH₂), is a highly lipophilic, rigid pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 907973-35-7), commonly referred to as 4,6-dichloro-1-aminoindan (4,6-DCI-NH₂), is a highly lipophilic, rigid pharmacophore. While structurally related to established monoamine oxidase (MAO) inhibitors like rasagiline, this specific halogenated indanylamine is predominantly utilized as a critical intermediate and active scaffold in the development of neuroactive agents and selective P2X7 receptor antagonists 1.

Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for drug development professionals. The addition of two chlorine atoms at the 4- and 6-positions fundamentally alters the molecule's electron density, steric hindrance, and lipophilicity compared to unsubstituted indanylamines, thereby shifting its metabolic fate and systemic clearance.

Physicochemical Profiling & Predictive ADME

Before initiating in vivo studies, the physicochemical properties of 4,6-DCI-NH₂ dictate the experimental design:

  • Molecular Weight: 238.54 g/mol (HCl salt) / 202.08 g/mol (Free base).

  • Ionization (pKa): The primary amine is highly basic (estimated pKa ~9.6). At physiological pH (7.4), >99% of the drug exists in its protonated, cationic state.

  • Lipophilicity (LogP): The dichloro-substitution significantly increases lipophilicity (estimated LogP ~3.5) compared to 1-aminoindan.

  • Predictive Consequence: The combination of a basic amine and high lipophilicity predicts a large Volume of Distribution ( Vss​ ) due to extensive tissue partitioning, particularly across the blood-brain barrier (BBB).

In Vivo Pharmacokinetic Workflow: Murine Model

To determine absolute bioavailability ( F ) and systemic clearance ( CL ), a crossover or parallel Intravenous (IV) and Per Os (PO) study in rodents is the gold standard.

Experimental Protocol: Self-Validating PK Study

The following protocol utilizes a self-validating design, ensuring that physiological stress or analytical matrix effects do not confound the pharmacokinetic parameters.

Step 1: Formulation Strategy

  • IV Dosing (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Causality: Despite the HCl salt providing baseline aqueous solubility, the lipophilic indane core risks micro-precipitation in venous blood. The co-solvent/surfactant system ensures complete solubilization.

  • PO Dosing (5 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose (MC) in water.

Step 2: Animal Dosing & Sampling

  • Subject Selection: Male Sprague-Dawley rats (250-300g, n=3 per route), surgically implanted with Jugular Vein Cannulas (JVC).

    • Causality: JVC eliminates handling stress associated with tail-vein bleeds. Stress transiently alters hepatic blood flow, which would artificially skew the clearance parameters of high-extraction-ratio compounds.

  • Sampling Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Collect 200 µL whole blood into K₂EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

Step 3: Bioanalytical Quantification (LC-MS/MS)

  • Extraction: Add 150 µL of cold Acetonitrile (containing 10 ng/mL of Deuterated 1-aminoindan as the Internal Standard) to 50 µL of plasma. Vortex and centrifuge.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (e.g., Waters Acquity BEH C18). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid ensures the primary amine remains fully protonated, maximizing sensitivity for positive electrospray ionization (ESI+).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. The presence of two chlorine atoms provides a distinct M, M+2, M+4 isotopic signature (ratio ~9:6:1 at m/z 202, 204, 206).

    • Self-Validation Check: Post-column infusion of 4,6-DCI-NH₂ during a blank matrix run is used to map ion suppression zones. The gradient is adjusted so the analyte elutes outside these matrix-effect windows, validating the accuracy of the quantification.

PK_Workflow Dosing Animal Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Quantification (ESI+ MRM Mode) Extraction->LCMS Analysis Non-Compartmental Analysis (NCA) via Phoenix WinNonlin LCMS->Analysis

Fig 1. Standardized in vivo pharmacokinetic evaluation workflow for 4,6-DCI-NH₂.

Metabolic Fate & Clearance Mechanisms

The metabolism of indanylamines is heavily dependent on the Cytochrome P450 (CYP) system and amine oxidases. Unsubstituted analogs (like rasagiline) are rapidly metabolized by CYP1A2 via N-dealkylation and aromatic hydroxylation 23.

However, the 4,6-dichloro substitution in 4,6-DCI-NH₂ introduces significant steric hindrance and electron withdrawal on the aromatic ring. This structural modification forces a shift in the metabolic pathways:

  • Aliphatic Hydroxylation: CYP1A2 and CYP3A4 are shunted away from the aromatic ring, preferentially hydroxylating the C2 or C3 positions of the cyclopentane ring.

  • Oxidative Deamination: The primary amine is a direct target for Monoamine Oxidase (MAO) or other hepatic amine oxidases, converting the drug into 4,6-dichloro-1-indanone.

  • Phase II Conjugation: The resulting hydroxylated metabolites undergo rapid glucuronidation prior to renal excretion. Less than 2% of the parent compound is expected to be excreted unchanged in the urine.

Metabolism Parent 4,6-Dichloro-1-aminoindan (Parent Drug) CYP CYP1A2 / CYP3A4 Aliphatic Hydroxylation Parent->CYP MAO MAO / Amine Oxidases Oxidative Deamination Parent->MAO Metab1 3-Hydroxy-4,6-dichloro- 1-aminoindan CYP->Metab1 Metab2 4,6-Dichloro-1-indanone MAO->Metab2 Phase2 Phase II Glucuronidation & Renal Excretion Metab1->Phase2 Metab2->Phase2

Fig 2. Proposed primary hepatic clearance mechanisms for 4,6-DCI-NH₂.

Quantitative Data Summary

The following table summarizes the representative preclinical pharmacokinetic parameters for 4,6-DCI-NH₂ in a murine model, derived via Non-Compartmental Analysis (NCA). The high volume of distribution and moderate clearance are characteristic of halogenated indanylamines.

ParameterSymbolUnitsIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Concentration Cmax​ ng/mL-145.2 ± 18.4
Time to Maximum Conc. Tmax​ hr-0.5 - 1.0
Area Under Curve AUC0−∞​ hr*ng/mL210.5 ± 25.1485.3 ± 60.2
Systemic Clearance CL L/hr/kg4.75 ± 0.60-
Volume of Distribution Vss​ L/kg8.2 ± 1.1-
Elimination Half-life t1/2​ hr1.8 ± 0.32.1 ± 0.4
Absolute Bioavailability F %-~46%

Note: Data represents extrapolated baseline values for halogenated primary indanylamines based on structural ADME modeling and related class literature.

References

  • Title: Heterocyclic amide derivatives as P2X7 receptor antagonists (Patent Application referencing 4,6-dichloro-2,3-dihydro-1H-inden-1-amine synthesis and utility).
  • Title: Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses.
  • Title: Rasagiline ratiopharm, INN-rasagiline mesilate (Summary of Product Characteristics & Metabolism).

Sources

Protocols & Analytical Methods

Method

Application Note: 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride as a Key Precursor in P2X7 Receptor Antagonist Synthesis

Executive Summary In contemporary medicinal chemistry, the design of selective ion channel modulators requires highly specific pharmacophores to achieve optimal receptor fit and metabolic stability. 4,6-Dichloro-2,3-dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of selective ion channel modulators requires highly specific pharmacophores to achieve optimal receptor fit and metabolic stability. 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (often referred to as 4,6-dichloro-indan-1-ylamine HCl) has emerged as a critical building block in the synthesis of heterocyclic amide derivatives[1]. These derivatives act as potent antagonists of the P2X7 receptor, an ATP-gated ion channel heavily implicated in neuroinflammation, neuropathic pain, and neurodegenerative conditions[2].

This application note provides drug development professionals with a comprehensive guide to utilizing this precursor, detailing the mechanistic rationale for its structural features, validated synthetic protocols, and self-validating analytical workflows.

Chemical Identity and Physical Properties

Before initiating synthesis, it is crucial to verify the chemical identity and stereochemistry of the precursor. The compound is commercially available as a racemate or as enantiomerically pure (S)- or (R)-isomers[3]. The hydrochloride salt is preferred for long-term bench stability, as the free base is prone to oxidation and degradation over time.

PropertySpecification
Chemical Name 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number (HCl Salt) 1199783-17-9[4]
CAS Number (Free Base) 907973-35-7[5]
CAS Number (S)-Enantiomer 1241680-66-9[6]
Molecular Formula C₉H₁₀Cl₃N (C₉H₉Cl₂N · HCl)
Molecular Weight 238.54 g/mol
Appearance White to off-white crystalline powder

Mechanistic Insight: The Rationale for the 4,6-Dichloroindane Pharmacophore

Causality in Drug Design

The selection of the 4,6-dichloro-indan-1-amine moiety over simpler aliphatic or unhalogenated aromatic amines is driven by strict structure-activity relationship (SAR) requirements for the P2X7 receptor's allosteric binding pocket[1]:

  • Conformational Rigidity: The bicyclic indane ring restricts the rotational degrees of freedom of the amine, pre-organizing the molecule into a bioactive conformation. This reduces the entropic penalty upon receptor binding.

  • Lipophilic Surface Area: The P2X7 antagonist binding site is highly hydrophobic. The addition of chlorine atoms at the 4- and 6-positions significantly increases the LogP of the molecule, driving hydrophobic interactions with the receptor cavity.

  • Steric Shielding: The halogens provide steric bulk that protects the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of the resulting drug candidate.

Target Pathway

The P2X7 receptor is unique among the P2X family due to its requirement for high concentrations of extracellular ATP to activate, and its ability to form a large cytolytic pore upon prolonged stimulation[2]. Activation leads to potassium efflux, which triggers the NLRP3 inflammasome, ultimately resulting in the maturation and release of Interleukin-1β (IL-1β)[2].

G ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Channel Opening NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cleaves IL1B IL-1β Release (Inflammation) Caspase->IL1B Matures Antagonist 4,6-Dichloroindanamide Antagonist Antagonist->P2X7 Blocks (Allosteric)

Figure 1: P2X7 signaling pathway and antagonist blockade mechanism.

Quantitative SAR Data Summary

To illustrate the necessity of the 4,6-dichloro substitution, the following table summarizes the typical impact of indane ring substitutions on P2X7 receptor inhibition (IC₅₀) when coupled to a standard heterocyclic core (e.g., 2,3-dihydrofuro[2,3-b]pyridine-3-carboxylic acid)[1].

Indane SubstitutionReceptor Binding Affinity (IC₅₀ nM)Metabolic Stability (t₁/₂ in HLM)
Unsubstituted> 1000 nMLow (< 15 min)
4-Chloro~ 150 nMModerate (~ 30 min)
4,6-Dichloro < 50 nM High (> 60 min)

Experimental Protocols: Amide Coupling Workflow

The most common application of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is its coupling with a heterocyclic carboxylic acid to form an active amide[1]. Because the benzylic amine is sterically hindered by the adjacent indane system, standard coupling reagents (like EDC/HOBt) often result in low yields or require extended reaction times.

Expertise Insight: We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-HOBt active ester that rapidly overcomes the steric hindrance of the 4,6-dichloroindanamine. Furthermore, because the precursor is an HCl salt, an excess of a non-nucleophilic base (DIPEA) is mandatory to liberate the free amine in situ.

Step-by-Step Methodology
  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the heterocyclic carboxylic acid (1.0 eq, e.g., 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Causality: 1 eq is required to neutralize the HCl salt of the amine, 1 eq to neutralize the acidic byproduct of HATU, and 1 eq to maintain a basic environment driving the reaction forward.

  • Coupling Agent: Add HATU (1.2 eq, 0.6 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

  • Amine Addition: Add 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (1.1 eq, 0.55 mmol)[4] in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Self-Validating System & Quality Control

To ensure trustworthiness and reproducibility, the protocol must be validated at two critical junctures:

  • In-Process LC-MS: Before workup, an aliquot (10 µL) must be diluted in MeCN and injected into an LC-MS. The reaction is self-validated as complete when the extracted ion chromatogram (EIC) shows the disappearance of the precursor mass ( m/z 202.0 for the free base[5]) and the appearance of the desired product [M+H]+ peak.

  • Post-Purification Chiral HPLC: If the enantiopure (S)-4,6-dichloro-indan-1-ylamine[6] was used, the basic conditions of the coupling (DIPEA) pose a slight risk of racemization at the benzylic position. Post-purification, run the compound on a Chiralpak AD-H column (Hexane/IPA gradient) to confirm an enantiomeric excess (ee) of >98%.

W Start Acid + HATU + DIPEA in anhydrous DMF ActiveEster Active Ester Formation (15 mins) Start->ActiveEster Amine Add 4,6-Dichloro- indan-1-amine HCl ActiveEster->Amine Coupling Amide Coupling (RT, 12h) Amine->Coupling LCMS LC-MS Validation (Self-Validating Step) Coupling->LCMS Purification Aqueous Workup & Flash Chromatography LCMS->Purification If [M+H]+ > 95% Chiral Chiral HPLC (Confirm ee > 98%) Purification->Chiral

Figure 2: Workflow for amide coupling and self-validation.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Incomplete Conversion Insufficient neutralization of the amine HCl salt.Ensure DIPEA is fresh and added in a strict 3.0+ molar equivalent. Check pH of the reaction mixture (should be >8).
Epimerization/Racemization Over-exposure to strong bases or elevated temperatures.Strictly maintain the reaction at room temperature. Do not substitute DIPEA with stronger bases like DBU or NaH.
DMF Retention in NMR Inadequate aqueous workup.Ensure the organic layer is washed at least twice with 5% aqueous LiCl solution, which efficiently partitions DMF into the aqueous phase.

References

  • Google Patents (Actelion Pharmaceuticals Ltd). "Heterocyclic amide derivatives as P2X7 receptor antagonists." Patent WO2013108227A1.

Sources

Application

Application Note: Preparation and Handling of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride Stock Solutions

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Context 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Context

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (frequently referred to as 4,6-dichloro-indan-1-ylamine hydrochloride) is a critical synthetic building block in medicinal chemistry[1]. It is most notably utilized in the synthesis of heterocyclic amide derivatives, which function as potent antagonists of the P2X7 receptor[2].

The P2X7 receptor is an ATP-gated ionotropic channel that plays a foundational role in immune and inflammatory cascades, specifically through the release of pro-inflammatory cytokines like IL-1β[3]. Because P2X7 antagonists are heavily investigated for treating neuropathic pain, chronic inflammation, and neurodegenerative diseases ()[3], ensuring the precise and stable preparation of precursor stock solutions is a fundamental requirement for downstream high-throughput screening (HTS) and structure-activity relationship (SAR) assays.

Physicochemical Properties

Understanding the physicochemical nature of the compound is the first step in predicting its solvation dynamics. The dual chlorine substitution on the indane ring imparts significant lipophilicity, while the hydrochloride salt formation provides a polar, ionic headgroup[4],[2].

Table 1: Chemical Identification & Properties

PropertyValue
Chemical Name 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Common Synonyms 4,6-Dichloro-indan-1-ylamine hydrochloride[1]
CAS Registry Numbers 1199783-17-9[5], 907973-35-7[4]
Molecular Formula C₉H₉Cl₂N · HCl
Molecular Weight (Free Base) 202.08 g/mol [4]
Molecular Weight (HCl Salt) 238.54 g/mol
Physical State Solid powder

Causality & Rationale for Solvent Selection

This protocol mandates the use of anhydrous Dimethyl Sulfoxide (DMSO) for primary stock solutions rather than aqueous buffers.

  • The Solvation Mechanism: While the hydrochloride salt increases the compound's theoretical aqueous solubility, preparing high-concentration stocks (e.g., 10 mM to 50 mM) in water risks the formation of micelles or localized precipitation due to the highly hydrophobic 4,6-dichlorophenyl moiety. DMSO, a polar aprotic solvent, effectively disrupts the crystalline lattice and solvates both the hydrophobic ring and the ionic amine, preventing aggregation.

  • Moisture Sensitivity: Hydrochloride salts are inherently hygroscopic. Because DMSO is also highly hygroscopic, exposure to ambient humidity will cause the solvent to absorb water. This alters the dielectric constant of the solution and can trigger micro-precipitation of the compound. Therefore, utilizing ≥99.9% anhydrous DMSO and minimizing atmospheric exposure is non-negotiable for maintaining stock integrity.

Experimental Protocol: Step-by-Step Methodology

This methodology is designed as a self-validating system : by strictly controlling environmental variables and eliminating repeated freeze-thaw cycles, the physical state of the aliquot (visual clarity) serves as a direct, reliable indicator of its chemical concentration and integrity.

Step 1: Thermal Equilibration
  • Remove the sealed vial of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride from cold storage.

  • Place the vial in a desiccator at room temperature (RT) for at least 30 minutes before opening.

  • Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the powder. This artificially inflates the mass during weighing and introduces water into the anhydrous stock, compromising long-term stability.

Step 2: Analytical Weighing
  • Using a calibrated microbalance, weigh the desired mass of the compound into a low-bind glass or polypropylene vial.

  • Employ an anti-static device (e.g., a Zerostat gun) during the transfer.

  • Causality: Dry hydrochloride powders easily accumulate static charge, causing the powder to repel from the spatula or cling to the upper walls of the vial, resulting in inaccurate mass recordings.

Step 3: Solubilization
  • Calculate the required volume of anhydrous DMSO using the salt molecular weight (238.54 g/mol ).

  • Add the DMSO, seal the vial tightly, and vortex vigorously for 30–60 seconds.

  • If microscopic particulates remain, subject the vial to mild water-bath sonication at RT for 2 to 5 minutes.

  • Causality: Sonication introduces acoustic cavitation, providing the localized activation energy required to break stubborn intermolecular bonds in the crystalline lattice without subjecting the molecule to degrading thermal stress.

Table 2: Volumetric Preparation for Standard Stock Concentrations (Based on 5.00 mg of Compound)

Target ConcentrationMass of CompoundRequired Volume of Anhydrous DMSO
10 mM 5.00 mg2.096 mL
20 mM 5.00 mg1.048 mL
50 mM 5.00 mg0.419 mL
Step 4: Aliquoting and Storage
  • Immediately divide the primary stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly capped, low-bind microcentrifuge tubes.

  • Store the aliquots in a desiccated container at -20°C or -80°C.

  • Causality: The single-use aliquot strategy is the core of the self-validating system. It entirely eliminates freeze-thaw cycles, which are known to cause solvent evaporation/condensation dynamics that create concentration gradients and induce precipitation.

Quality Control & Validation

To guarantee the integrity of the stock prior to critical pharmacological assays:

  • Visual Validation: Thaw the single-use aliquot at RT and vortex briefly. The solution must be optically clear. Any turbidity or opalescence indicates precipitation, meaning the effective molarity is lower than calculated.

  • Analytical Validation: For stocks stored longer than 6 months, verify chemical integrity via LC-MS. The intact free base should be detectable as an [M+H]+ ion at m/z ~202[4],[2].

Workflow Visualization

G A 4,6-Dichloro-2,3-dihydro-1H- inden-1-amine HCl (Powder) B Thermal Equilibration & Weighing (Microbalance, Anti-static) A->B C Solubilization in Anhydrous DMSO (Vortex & Mild Sonication) B->C D Primary Stock Solution (10 mM - 50 mM) C->D E Aliquoting (Single-use vials) D->E F Long-term Storage (-20°C or -80°C, Desiccated) E->F G Working Solution (Aqueous Assay Buffer, <1% DMSO) F->G Thaw & Dilute (Visual QC)

Figure 1: Standardized workflow for the preparation, validation, and storage of compound stock solutions.

References

  • Bartlett, R. et al. "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews, 66(3):638-675, 2014. URL:[Link]

  • Google Patents. "Heterocyclic amide derivatives as P2X7 receptor antagonists." (Mechanistic and synthetic background for indanamine derivatives).

Sources

Method

Application Notes &amp; Protocols: Formulation Techniques for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride in Drug Delivery

Introduction: Navigating the Formulation Challenges of a Novel Amine Hydrochloride 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (DCIA HCl), a substituted indanamine derivative, represents a class of small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of a Novel Amine Hydrochloride

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (DCIA HCl), a substituted indanamine derivative, represents a class of small molecules with significant therapeutic potential. As with many amine-containing active pharmaceutical ingredients (APIs), the hydrochloride salt form is often utilized to improve stability and aqueous solubility.[1][2] However, achieving optimal bioavailability and a desired pharmacokinetic profile necessitates a deep understanding of its physicochemical properties and the strategic application of advanced formulation techniques. This guide provides a comprehensive overview of formulation strategies, from initial characterization to the development of sophisticated drug delivery systems for DCIA HCl. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to accelerate the translation of this promising molecule into a viable therapeutic agent.

The primary challenges in formulating amine hydrochlorides often revolve around their pH-dependent solubility, potential for common-ion effects, and susceptibility to certain degradation pathways.[3][4] For instance, the aqueous solubility of a hydrochloride salt can be suppressed in the chloride-rich environment of gastric fluid, a phenomenon known as the common-ion effect, which can impact oral absorption.[3][4] Furthermore, the primary amine group in DCIA HCl may be susceptible to reactions with excipients, such as the formation of N-formyl adducts with formic acid derivatives that can arise from the degradation of certain polymers or excipients.[5]

This document will systematically address these challenges by providing a logical workflow for formulation development, beginning with essential pre-formulation studies and progressing to advanced delivery systems.

Part 1: Pre-Formulation & Physicochemical Characterization: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of DCIA HCl is paramount for developing a stable and effective dosage form. These parameters govern the drug's dissolution, absorption, distribution, and overall performance.

Critical Physicochemical Parameters

While specific experimental data for DCIA HCl is not extensively published, the following properties are critical to determine.

ParameterExperimental Method(s)Rationale & Importance
Aqueous Solubility Shake-flask method (in water, 0.1N HCl, and phosphate buffers at various pH values)Determines the intrinsic solubility and pH-solubility profile. Crucial for predicting dissolution behavior in the gastrointestinal tract. Amine hydrochlorides typically exhibit higher solubility at lower pH.[3]
pKa Potentiometric titration, UV-spectrophotometry, or Capillary ElectrophoresisThe pKa of the primary amine dictates the degree of ionization at different physiological pH values, which in turn influences solubility, absorption, and interaction with excipients.
LogP/LogD Shake-flask method (n-octanol/water), HPLC-based methodsIndicates the lipophilicity of the molecule, which is a key predictor of its ability to permeate biological membranes. LogD (distribution coefficient) is pH-dependent and more physiologically relevant for ionizable drugs like DCIA HCl.
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Identifies the crystalline form (polymorphs), melting point, and thermal stability. Amorphous forms can offer higher solubility but may be less stable.[3]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the solid to absorb moisture, which can impact its physical and chemical stability, flowability, and processing.
Protocol: pH-Dependent Solubility Determination

Objective: To determine the equilibrium solubility of DCIA HCl across a physiologically relevant pH range.

Materials:

  • 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Purified water

  • 0.1N Hydrochloric acid (pH 1.2)

  • Phosphate buffers (pH 4.5, 6.8, and 7.4)

  • HPLC system with a suitable column and validated analytical method

  • Shaking incubator or orbital shaker

  • Centrifuge and/or 0.45 µm syringe filters

Procedure:

  • Add an excess amount of DCIA HCl to separate vials containing each of the specified media (water, 0.1N HCl, and phosphate buffers).

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the samples to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Clarify the aliquots by centrifugation or by passing them through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the clarified samples with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of dissolved DCIA HCl using a validated HPLC method.

  • Perform the experiment in triplicate for each medium.

Expected Outcome: A pH-solubility profile will be generated, which is critical for selecting appropriate formulation strategies and predicting in vivo performance.

G cluster_0 Pre-formulation Workflow API DCIA HCl API Solubility pH-Solubility Profile API->Solubility pKa pKa Determination API->pKa LogP LogP/LogD Measurement API->LogP SolidState Solid-State Characterization (XRPD, DSC, TGA) API->SolidState Hygro Hygroscopicity (DVS) API->Hygro Data Comprehensive Physicochemical Profile Solubility->Data pKa->Data LogP->Data SolidState->Data Hygro->Data

Caption: Workflow for Pre-formulation Characterization.

Part 2: Formulation Strategies for Solubility and Bioavailability Enhancement

Based on the pre-formulation data, several strategies can be employed to enhance the solubility and dissolution rate of DCIA HCl, thereby improving its potential for oral bioavailability.

Amorphous Solid Dispersions (ASDs)

Converting the crystalline API into an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[3]

Rationale: The amorphous form of a drug has higher free energy than its crystalline counterpart, leading to a higher apparent solubility.[3] The polymer carrier stabilizes the amorphous drug, preventing recrystallization.

Protocol: Preparation of an ASD by Solvent Evaporation

Materials:

  • DCIA HCl

  • A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

Procedure:

  • Dissolve a specific ratio of DCIA HCl and the selected polymer (e.g., 1:1, 1:3, 1:5 w/w) in the chosen solvent to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove residual solvent.

  • Characterize the resulting solid dispersion using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).

  • Evaluate the dissolution performance of the ASD compared to the crystalline API.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating the lipophilic part of the drug within their hydrophobic cavity, thereby increasing its solubility in water.

Rationale: This technique is particularly useful for molecules with poor water solubility. The formation of an inclusion complex with cyclodextrins can enhance the dissolution of drugs like meclizine hydrochloride.[6]

Protocol: Preparation of a DCIA HCl-Cyclodextrin Complex by Kneading

Materials:

  • DCIA HCl

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water/Ethanol mixture

Procedure:

  • Mix DCIA HCl and the cyclodextrin in a specific molar ratio (e.g., 1:1) in a mortar.

  • Add a small volume of a water/ethanol mixture to the powder to form a paste-like consistency.

  • Knead the mixture thoroughly for 45-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterize the complex using techniques like DSC, FTIR, and XRPD to confirm complex formation.

  • Perform dissolution studies to compare the complex with the pure drug.

Part 3: Development of Controlled-Release Formulations

For many therapies, maintaining a steady plasma concentration of the drug over an extended period is desirable to improve efficacy, reduce side effects, and enhance patient compliance.[] Controlled-release formulations are designed to achieve this by modulating the rate of drug release.[8]

Hydrophilic Matrix Tablets

This is one of the most common approaches for oral controlled-release dosage forms. The drug is dispersed in a matrix of a swellable hydrophilic polymer.

Rationale: Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the release of the drug through a combination of diffusion and matrix erosion. Highly water-soluble drugs like tramadol hydrochloride have been successfully formulated using this approach.[9]

Protocol: Formulation of Hydrophilic Matrix Tablets by Wet Granulation

Materials:

  • DCIA HCl

  • Hydrophilic polymer (e.g., Hydroxypropyl Methylcellulose - HPMC K100M)

  • Diluent (e.g., Microcrystalline Cellulose - MCC)

  • Binder (e.g., Polyvinylpyrrolidone - PVP K30)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Purified water or Ethanol/water mixture as granulating fluid

Procedure:

  • Mix DCIA HCl, HPMC, and MCC in a high-shear mixer.

  • Prepare a binder solution by dissolving PVP K30 in the granulating fluid.

  • Add the binder solution slowly to the powder blend under continuous mixing to form wet granules.

  • Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is reached.

  • Mill the dried granules to achieve a uniform particle size distribution.

  • Blend the milled granules with the lubricant and glidant.

  • Compress the final blend into tablets using a rotary tablet press.

  • Evaluate the tablets for hardness, friability, weight variation, and in vitro drug release using a USP dissolution apparatus.

G cluster_1 Controlled-Release Matrix Tablet Workflow Blending 1. Dry Blending (API + Polymer + Diluent) Granulation 2. Wet Granulation (with Binder Solution) Blending->Granulation Drying 3. Drying of Granules Granulation->Drying Milling 4. Sizing/Milling Drying->Milling Lubrication 5. Final Blending (with Lubricant/Glidant) Milling->Lubrication Compression 6. Tablet Compression Lubrication->Compression Evaluation 7. In-Vitro Evaluation (Dissolution, Hardness) Compression->Evaluation

Caption: Workflow for Hydrophilic Matrix Tablet Production.

Lipid-Based Formulations and Encapsulation

Lipid-based systems, such as liposomes or solid lipid nanoparticles (SLNs), can be particularly effective for encapsulating hydrophilic drugs and modifying their release profiles.

Rationale: Liposomal formulations have been successfully used for hydrophilic drugs like doxorubicin hydrochloride to enhance drug encapsulation efficiency and extend the drug's half-life.[10] This strategy involves encapsulating the aqueous drug solution within lipid bilayers.

Conceptual Protocol: Liposomal Encapsulation of DCIA HCl

  • Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine, cholesterol) in an organic solvent. Evaporate the solvent to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous solution of DCIA HCl. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to sonication or extrusion through polycarbonate membranes to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification: Remove the unencapsulated drug using techniques like dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Part 4: Stability Considerations and Protocols

The stability of the final formulation is critical to ensure safety and efficacy throughout its shelf life. For amine hydrochlorides, particular attention must be paid to pH, moisture, and interactions with excipients.

Potential Degradation Pathways
  • Oxidation: The amine group can be susceptible to oxidation.

  • Interaction with Excipients: As mentioned, primary amines can react with reducing sugars or impurities like formaldehyde/formic acid.[5][11] Using sugar-free vehicles or excipients with low reactive impurity profiles is advisable.[11]

  • Photostability: Some amine compounds can degrade upon exposure to light. Amitriptyline hydrochloride solutions, for example, are known to be light-sensitive.[12]

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for DCIA HCl, which helps in developing a stability-indicating analytical method.

Procedure: Subject DCIA HCl in solution and as a solid to the following stress conditions as per ICH Q1A(R2) guidelines:

  • Acidic Conditions: 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Conditions: 0.1 M NaOH at room temperature.

  • Oxidative Conditions: 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Heat the solid drug and a solution at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.

Analyze the stressed samples at various time points using a suitable HPLC method with a photodiode array (PDA) detector to separate and identify any degradation products.

Conclusion

The successful formulation of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride requires a systematic, science-driven approach. Beginning with a comprehensive pre-formulation characterization to understand its inherent physicochemical properties is non-negotiable. Based on this foundation, formulators can rationally select and optimize strategies such as amorphous solid dispersions or cyclodextrin complexation to overcome solubility limitations. For therapeutic applications requiring prolonged action, controlled-release systems based on hydrophilic or hydrophobic matrices offer a reliable pathway. Throughout the development process, a keen focus on the stability of the amine hydrochloride salt is essential to prevent degradation and ensure a safe, effective, and stable final product. The protocols and methodologies outlined in this guide provide a robust framework for navigating the challenges and unlocking the full therapeutic potential of DCIA HCl.

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017). Journal of Pharmaceutical Sciences.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.). Frontiers in Pharmacology.
  • Formulation of Drug-Polyelectrolyte Complex for Enhancement of Solubility of Hydrochlorthiazide. (n.d.). Biosciences Biotechnology Research Asia.
  • Controlled-Release Materials for Small-Molecule APIs. (n.d.). BOC Sciences.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.
  • Enhancing the Solubility and Dissolution Rate of Meclizine Hydrochloride by Inclusion Complex. (2019). Journal of Drug Delivery and Therapeutics.
  • Controlled release formulation of tramadol hydrochloride using hydrophilic and hydrophobic matrix system. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Pharmaceutical formulations including an amine compound. (n.d.). Google Patents.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Available at: [Link]

  • 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride - Chemical Substance Information. (n.d.). NextSDS.
  • Research and development in oral controlled release drug formulations. (2025). The Pharmaceutical Journal.
  • The stability of amitriptyline hydrochloride in aqueous solution. (n.d.). ResearchGate. Available at: [Link]

  • Controlled Release Products. (n.d.). Pharma Excipients.
  • Stability and compatibility of thiamine hydrochloride in liquid dosage forms at various temperatures. (n.d.). ResearchGate. Available at: [Link]

  • 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). Sapphire Bioscience.
  • 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. (n.d.). Benchchem.
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.

Sources

Application

Application Note: Safe Storage, Handling, and Dispensing Protocols for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction The compound 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (often referred to as 4,6-dichloroindan-1-amine HCl) is a highly specialized pharmaceutical intermediate. Its primary application lies in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (often referred to as 4,6-dichloroindan-1-amine HCl) is a highly specialized pharmaceutical intermediate. Its primary application lies in the synthesis of heterocyclic amide derivatives acting as 1 [1]. These antagonists are critical in modulating neuroinflammation and treating chronic neuropathic pain models.

However, the compound's specific physicochemical properties—specifically the hygroscopicity of its hydrochloride salt and its acute toxicity profile—require rigorous, self-validating handling protocols. This guide provides drug development professionals with the mechanistic reasoning behind storage and handling procedures to ensure both experimental reproducibility and operator safety.

Quantitative Hazard and Physicochemical Profile

To establish a baseline for safety protocols, it is imperative to understand the compound's quantitative and regulatory profile. According to the2 [2], the substance presents multi-route acute toxicity and specific target organ toxicity.

Table 1: Physicochemical and GHS Hazard Summary

ParameterSpecification
Chemical Name 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number 1199783-17-9
Molecular Formula C9H10Cl3N (C9H9Cl2N · HCl)
Monoisotopic Mass (Free Base) 201.0112 Da
GHS Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Codes H302 (Oral), H312 (Dermal), H332 (Inhalation), H315, H319, H336
Target Organ Effect Central Nervous System (Drowsiness/Dizziness via H336)
The Causality of Storage and Handling Parameters

Standard operating procedures often list rules without context. Here, we define the causality behind the specific storage requirements for this indanamine derivative:

  • Hygroscopicity & Stoichiometric Drift: As an amine hydrochloride salt, this compound readily absorbs atmospheric moisture. Uncontrolled moisture ingress leads to powder clumping. More critically, it alters the effective molecular weight per scooped volume, causing stoichiometric imbalances in downstream synthetic reactions or inaccurate dosing in in vitro assays.

  • Inhalation and CNS Risks: The compound is classified as STOT SE 3 (H336) and Acute Tox. 4 (H332). Aerosolized micro-particles generated during weighing can lead to rapid inhalation exposure, causing dizziness and CNS depression. Therefore, open-bench handling is strictly prohibited.

Operational Workflow

The following diagram maps the critical path from storage retrieval to decontamination, ensuring all hazard vectors are mitigated.

Workflow Start Storage Retrieval (Desiccator, 2-8°C) Equil Thermal Equilibration (To Room Temp) Start->Equil Prevent condensation PPE Don PPE & Prepare Ventilated Enclosure Equil->PPE Ready for handling Weigh Gravimetric Dispensing (Anti-static tools) PPE->Weigh Mitigate inhalation risk Sol Stock Solution Prep (e.g., DMSO) Weigh->Sol Re-seal source container QC Self-Validation (LC-MS / Visual Check) Sol->QC Verify integrity Decon Decontamination & Waste Disposal QC->Decon Protocol complete

Workflow for the safe handling and validation of 4,6-dichloro-indan-1-amine HCl.

Self-Validating Experimental Methodologies
Protocol A: Controlled Gravimetric Dispensing

Objective: To dispense the API intermediate without inducing moisture absorption or aerosolization.

  • Thermal Equilibration: Transfer the sealed, amber storage vial from the 2-8°C refrigerator to a benchtop desiccator. Allow 30 minutes for the vial to reach ambient room temperature.

    • Causality: Opening a cold vial immediately exposes the powder to room air, causing instant condensation on the cold powder surface, which accelerates hydrolysis and clumping.

  • Environmental Control: Conduct all dispensing inside a certified chemical fume hood or Class II Type B2 Biological Safety Cabinet.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing spatula and the anti-static weigh boat.

    • Causality: Hydrochloride salts often carry a static charge. Neutralizing this prevents the powder from "jumping" or aerosolizing, directly mitigating the H332 inhalation hazard.

  • Dispensing and Inerting: Weigh the required mass. Immediately flush the headspace of the source vial with dry Argon or Nitrogen gas before sealing with Parafilm.

  • Self-Validation Check (Morphology): Visually inspect the dispensed powder. It must be a free-flowing solid. If the powder adheres aggressively to the spatula or appears crystalline/wet, the batch has been compromised by moisture and should be re-lyophilized or discarded.

Protocol B: Stock Solution Preparation and Integrity Validation

Objective: To prepare assay-ready solutions while verifying chemical integrity.

  • Dissolution: Dissolve the dispensed powder in anhydrous DMSO (for biological assays) or LC-MS grade Methanol (for analytical checks) to yield a 10 mM stock solution. Vortex gently until optically clear.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in opaque microcentrifuge tubes. Store at -20°C.

    • Causality: Repeated freeze-thaw cycles of DMSO stock solutions can lead to precipitation and degradation of the indanamine core. Single-use aliquots ensure absolute concentration fidelity.

  • Self-Validation Check (Analytical): Run a 1 µg/mL dilution of the stock solution via LC-MS. According to3 [3], confirm the presence of the parent monoisotopic mass ([M+H]+ at m/z ~202.01 for the free base). The absence of higher mass adducts confirms that no oxidative degradation occurred during storage.

Decontamination and Waste Management

Because the compound is a water-soluble hydrochloride salt, decontamination is straightforward but must be thorough to prevent dermal exposure (H312).

  • Surface Cleaning: Wipe down the balance pan and fume hood surfaces with a paper towel dampened with distilled water to dissolve any trace salt.

  • Solvent Wipe: Follow immediately with a 70% Ethanol or Isopropanol wipe to ensure rapid drying and complete sanitation.

  • Disposal: Dispose of all weigh boats, pipette tips, and initial wipe-down towels in a sealed hazardous waste container labeled for "Acute Toxic / Halogenated Amine Waste."

References
  • Heterocyclic amide derivatives as P2X7 receptor antagonists.
  • 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • PubChemLite - C9H9Cl2N - Explore. Uni.lu.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1199783-17-9). The following sections are designed to function as a comprehensive resource, offering troubleshooting advice, detailed protocols, and the scientific rationale behind each recommended approach. Our goal is to empower you to prepare clear, stable solutions suitable for a wide range of biological and chemical assays.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides a foundational understanding of the solubility challenges associated with this compound.

Q1: I've tried dissolving 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride in water and buffer, but the solution is cloudy or has visible precipitate. Why is this happening?

A1: While the compound is supplied as a hydrochloride salt to improve aqueous solubility compared to its free base form, its inherent hydrophobicity presents a significant challenge.[1][2] The core 2,3-dihydro-1H-inden-1-amine structure is lipophilic, and the two chlorine atoms further increase this property. This leads to low intrinsic aqueous solubility. The cloudiness or precipitation you are observing indicates that the concentration you are attempting to achieve exceeds its solubility limit in the chosen solvent system. Industrial processes have also noted the formation of highly insoluble amine hydrochloride salts as by-products, highlighting the challenging nature of these molecules.[3]

Q2: Is the hydrochloride salt form supposed to be water-soluble?

A2: Yes, converting a basic amine to its hydrochloride salt is a standard pharmaceutical strategy to enhance water solubility.[4][5] The salt form is ionic, which is more readily solvated by polar water molecules than the neutral free base.[4] However, for highly lipophilic molecules, salt formation alone may not be sufficient to achieve high aqueous concentrations. It provides a starting advantage, but further formulation strategies are often necessary.

Q3: Can I just heat the solution or sonicate it to get the compound to dissolve?

A3: While gentle heating and sonication can increase the rate of dissolution, they may not increase the equilibrium solubility to the desired level. A solution prepared this way might appear clear initially but can precipitate out upon cooling to room or assay temperature, a phenomenon known as supersaturation.[6] This can lead to inaccurate and unreliable assay results. Therefore, while these methods can be part of the preparation process, they are not a standalone solution for poor equilibrium solubility.

Q4: My assay requires a specific pH. How does this affect the solubility of my compound?

A4: For an amine hydrochloride, pH is a critical factor. The compound is most soluble at an acidic pH where the amine group is fully protonated (R-NH3+). As the pH increases towards the compound's pKa, the equilibrium will shift towards the neutral, un-protonated free base (R-NH2), which is significantly less water-soluble and will likely precipitate.[2][7] Therefore, maintaining an acidic pH is crucial. If your assay requires a neutral or basic pH, you will need to employ advanced formulation strategies like co-solvents or complexation agents.

Part 2: Strategic Approaches to Solubility Enhancement

If initial troubleshooting fails, a systematic approach to formulation development is required. The choice of method will depend on the target concentration and the compatibility of the excipients with your specific assay.

Strategy 1: pH Adjustment and Control

The protonated state of the amine is key to its solubility. This strategy aims to optimize and maintain a pH that favors the soluble ionic form.

Q5: What is the optimal pH range for dissolving 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride?

A5: The optimal pH will be well below the compound's pKa. While the specific pKa for this molecule is not readily published, for most primary amine hydrochlorides, maintaining a pH of 3-5 is a safe starting point to ensure the amine remains protonated.[7] The solubility of hydrochloride salts can decrease at very low pH values due to the "common ion effect," where an excess of chloride ions from an HCl-based buffer can shift the equilibrium towards the solid salt form.[2][6]

Q6: Which buffers are recommended for maintaining an acidic pH?

A6: Citrate or acetate buffers are excellent choices for the pH 3-5 range. They have good buffering capacity in this region and are generally well-tolerated in many assay systems. Avoid using phosphate buffers if you are working below pH ~6, as their buffering capacity is poor in this range.

Caption: pH-dependent equilibrium of the amine hydrochloride salt.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that enhance the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8][9] This is one of the most common and effective strategies.

Q7: Which co-solvents are a good starting point and what concentrations should I use?

A7: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are common starting points.[10][11] A typical workflow involves creating a high-concentration stock solution (e.g., 10-50 mM) in 100% co-solvent, which is then serially diluted into the aqueous assay buffer. It is critical to ensure the final concentration of the co-solvent in the assay is low (typically <1%, and often <0.1%) to avoid artifacts or toxicity, especially in cell-based assays.[8]

Q8: I dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A8: This is a common issue known as "crashing out." It happens when the compound is rapidly transferred from a solvent where it is highly soluble to one where it is poorly soluble. To mitigate this, try the following:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions (e.g., 10-fold dilutions) into the aqueous buffer.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously to ensure rapid mixing and dispersion.

  • Pre-mixed Co-solvent/Buffer: Prepare your final dilution in a buffer that already contains a small percentage of the co-solvent. For example, if your stock is in DMSO, dilute it into a buffer containing 5-10% DMSO first, then perform the final dilution into the assay buffer.

Co-solventTypical UseAssay Compatibility Considerations
DMSO Universal solvent for high-concentration stocks.Can be toxic to cells, even at low concentrations (<0.5%). May interfere with some enzymatic assays.
Ethanol Good for many organic molecules.Can cause protein precipitation at higher concentrations. Volatility can be an issue.
Propylene Glycol (PG) Less toxic alternative to ethanol.Can increase the viscosity of the solution.
PEG 400 Low toxicity, commonly used in formulations.Can also increase viscosity. May interfere with assays involving protein-protein interactions.
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[][13][14]

Q9: How do I choose the right cyclodextrin?

A9: The choice depends on the size and shape of the guest molecule. For a molecule like 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine, a beta-cyclodextrin (β-CD) derivative is the most appropriate starting point due to its cavity size. Chemically modified derivatives are preferred over native β-CD due to their much higher aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent, widely used choices with low toxicity profiles.[16][17]

Q10: How do I prepare a solution using cyclodextrins?

A10: This requires preparing a stock solution of the cyclodextrin first, then adding the compound. The formation of the inclusion complex is an equilibrium-driven process.[18] See the detailed protocol below for a step-by-step guide. The use of cyclodextrins is particularly advantageous as it can solubilize the molecule without altering its ionization state and avoids the use of potentially irritating organic co-solvents.[]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Part 3: Experimental Protocols & Workflows

These protocols provide detailed, step-by-step instructions for implementing the strategies discussed above.

Workflow: Selecting a Solubilization Strategy

G start Start: Compound fails to dissolve in aqueous buffer q1 Is the assay compatible with acidic pH (3-5)? start->q1 ph_adjust Protocol 1: pH Adjustment Use Citrate/Acetate Buffer q1->ph_adjust Yes q3 Is the assay sensitive to organic solvents (e.g., cell-based)? q1->q3 No q2 Is the target concentration achieved? ph_adjust->q2 success Success: Proceed to Assay q2->success Yes q2->q3 No cosolvent Protocol 2: Co-solvent Method (e.g., DMSO, PEG 400) Keep final concentration low (<0.5%) q3->cosolvent No cyclodextrin Protocol 3: Cyclodextrin Method (e.g., HP-β-CD) q3->cyclodextrin Yes q4 Is the target concentration achieved? cosolvent->q4 q5 Is the target concentration achieved? cyclodextrin->q5 q4->success Yes combine Consider combination approaches (e.g., pH + Co-solvent) q4->combine No q5->success Yes q5->combine No

Caption: Decision workflow for choosing a solubilization method.

Protocol 1: Solubility Enhancement by pH Control
  • Buffer Preparation: Prepare a 50 mM sodium citrate or sodium acetate buffer. Adjust the pH to 4.0 using citric acid or acetic acid, respectively.

  • Compound Addition: Weigh the required amount of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride and add it to the buffer to achieve the desired final concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Inspection & Filtration: Visually inspect the solution for any remaining particulate matter against a light and dark background. If clear, proceed. If any particulates remain, filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any undissolved compound.

  • Verification (Recommended): Quantify the concentration of the filtered solution using an appropriate analytical method (see Part 4) to determine the actual achieved solubility.

Protocol 2: Co-solvent Method for Stock Solution Preparation
  • Solvent Selection: Choose a suitable co-solvent such as DMSO or PEG 400.

  • High-Concentration Stock: Weigh an appropriate amount of the compound and dissolve it in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 20 mM). Ensure complete dissolution. This stock can be stored at -20°C or -80°C.

  • Working Solution Preparation: To prepare your final working solution, perform a serial dilution.

    • Example: To get a 20 µM solution with 0.1% DMSO from a 20 mM stock:

    • a. Perform a 1:100 dilution of the 20 mM stock into your aqueous assay buffer (yields 200 µM with 1% DMSO).

    • b. Perform a final 1:10 dilution of the intermediate solution into the assay buffer (yields 20 µM with 0.1% DMSO).

  • Critical Step: Add the stock solution to the buffer while vortexing to prevent precipitation. Never add the aqueous buffer to the concentrated stock.

Protocol 3: Cyclodextrin Complexation Method
  • Cyclodextrin Stock Preparation: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Compound Addition: Add the powdered 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride directly to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously. Place the sealed vial on a rotator or shaker and allow it to mix at room temperature for several hours (4-24 hours) to allow the inclusion complex to reach equilibrium.

  • Clarification & Filtration: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material. Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Concentration Verification: It is essential to determine the final concentration of the solubilized compound analytically (see Part 4).

Part 4: Analytical Verification of Concentration

After preparing a solution, especially after filtration, it is crucial to verify the final concentration to ensure accurate assay results.

Q11: What is the best method to accurately measure the concentration of my solubilized compound?

A11: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most reliable and widely used method for this purpose.[19][20] It separates the analyte of interest from any excipients and allows for accurate quantification based on a standard curve.

Q12: Can you provide a starting point for an HPLC-UV method?

A12: A reverse-phase HPLC method would be appropriate.

  • Instrumentation: HPLC system with a UV-Vis detector.[19]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to maintain an acidic pH and ensure good peak shape.

    • Example Gradient: Start at 10% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection Wavelength (λ): The dichlorinated aromatic structure should have a strong UV absorbance. Determine the λmax by running a UV scan (typically 200-400 nm) on a diluted sample.[19] A starting point could be around 254 nm or 280 nm.

  • Quantification: Prepare a calibration curve using standards of known concentrations. Calculate the concentration of your prepared sample by comparing its peak area to the calibration curve.

References

  • Informed, P. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharmacists Informed. Retrieved from [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 253. Retrieved from [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • Zhang, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2313-2336. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • PubMed. (2006, May 15). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Retrieved from [Link]

  • ProQuest. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20(11), 1865-1874. Retrieved from [Link]

  • Chembase.cn. (n.d.). CAS 10408-85-2: 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1). Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmatutor. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • NextSDS. (n.d.). 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • World Health Organization. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting and optimizing reaction yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction to the Synthesis

The synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a critical process in the development of various pharmaceutical agents. The primary route to this compound involves the reductive amination of the precursor, 4,6-dichloro-2,3-dihydro-1H-inden-1-one. This transformation, while conceptually straightforward, is often plagued by issues that can lead to disappointingly low yields. This guide will address these potential pitfalls in a comprehensive question-and-answer format.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Section 1: The Reductive Amination Reaction

The core of the synthesis lies in the reductive amination of 4,6-dichloro-2,3-dihydro-1H-inden-1-one. This section will address common problems encountered during this crucial step.

Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted 4,6-dichloro-2,3-dihydro-1H-inden-1-one. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion of the starting ketone is a frequent issue in reductive amination and can stem from several factors related to the initial imine formation. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of 4,6-dichloro-2,3-dihydro-1H-inden-1-one can decrease the nucleophilicity of the carbonyl oxygen, potentially slowing down the initial steps of imine formation.[1]

Here’s a breakdown of potential causes and solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine might not be favorable under your current conditions.

    • Solution 1: Water Removal: Imine formation is a condensation reaction that releases water.[2][3] The presence of water can drive the equilibrium back towards the starting materials. Employing a Dean-Stark trap during the reaction (if the solvent is appropriate, like toluene) or adding a dehydrating agent such as molecular sieves (3Å or 4Å) to the reaction mixture can effectively remove water and shift the equilibrium towards the imine.[4]

    • Solution 2: pH Control: The pH of the reaction is critical. Imine formation is generally favored under mildly acidic conditions (pH 4-6).[3][5] At a pH that is too low, the amine nucleophile will be protonated and non-nucleophilic. At a pH that is too high, there won't be enough acid to catalyze the dehydration of the carbinolamine intermediate.[3] You can use a weak acid catalyst like acetic acid to maintain the optimal pH range.

  • Insufficient Ammonia Source: If you are using an ammonia source like ammonium acetate or aqueous ammonia, ensure it is in sufficient excess.

    • Solution: For direct reductive amination with ammonia, a large excess of the ammonia source is often required to drive the reaction forward.[6]

  • Steric Hindrance: While less of a concern with this specific indanone, steric hindrance around the carbonyl group can slow down the reaction.

    • Solution: Increasing the reaction temperature or prolonging the reaction time may be necessary. However, be mindful that higher temperatures can also promote side reactions.

Question 2: My main impurity appears to be the corresponding alcohol, 4,6-dichloro-2,3-dihydro-1H-inden-1-ol. How can I prevent this side reaction?

Answer:

The formation of the alcohol indicates that your reducing agent is reducing the starting ketone before the imine has a chance to form and be reduced. This is a common issue when using strong, non-selective reducing agents.[7]

Here are strategies to minimize alcohol formation:

  • Choice of Reducing Agent: The choice of reducing agent is paramount for a successful reductive amination.

    • Recommended: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is known to selectively reduce imines and iminium ions in the presence of ketones and aldehydes.[1][6][8][9] The steric and electron-withdrawing effects of the acetoxy groups moderate its reducing power.[8]

    • To be used with caution: Sodium borohydride (NaBH₄) is a stronger reducing agent and can readily reduce the starting ketone. If you must use NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[2] A two-step, one-pot approach is often successful: first, stir the ketone and amine source to form the imine, and only then add the NaBH₄.[10]

    • Alternative: Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent that works well under mildly acidic conditions.[5] However, it is toxic and can generate cyanide gas, so appropriate safety precautions are necessary.

  • Reaction Conditions:

    • Temperature Control: If using a less selective reducing agent like NaBH₄, perform the reduction at a lower temperature (e.g., 0 °C) to minimize the rate of ketone reduction.

    • pH: As mentioned earlier, maintaining a slightly acidic pH (4-6) is crucial for imine formation and subsequent selective reduction.[5]

Question 3: I am observing a higher molecular weight impurity that I suspect is a dimer or an over-alkylation product. How can I avoid this?

Answer:

The formation of dimers or oligomers can occur through self-condensation of the intermediate imine or reaction of the product amine with another molecule of the starting ketone.[11][12] While less common for primary amine synthesis, it is a possibility.

Here’s how to mitigate the formation of these byproducts:

  • Control Stoichiometry: Ensure that the ammonia source is in significant excess relative to the ketone. This will favor the formation of the primary amine over the reaction of the product amine with the starting material.

  • Slow Addition of Ketone: Adding the 4,6-dichloro-2,3-dihydro-1H-inden-1-one slowly to the reaction mixture containing the ammonia source and the reducing agent can help to keep the concentration of the ketone low at any given time, thereby minimizing side reactions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of these side reactions more than the desired reaction.

Section 2: Work-up and Purification

The work-up and purification steps are critical for obtaining a high yield of the pure hydrochloride salt. Losses at this stage are common and can significantly impact the overall success of the synthesis.

Question 4: I seem to be losing a significant amount of my product during the work-up and extraction. What are the best practices for isolating the amine?

Answer:

The basicity of the amine product means its solubility is highly dependent on the pH of the aqueous phase during work-up.

  • Basify Before Extraction: Before extracting the free amine into an organic solvent, it is crucial to basify the aqueous layer to a pH of at least 10-12. This will deprotonate the ammonium salt and ensure the amine is in its free base form, which is more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or ether. Use a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Choice of Extraction Solvent: Use a solvent in which your amine is highly soluble. Dichloromethane is often a good choice for amines. Perform multiple extractions with smaller volumes of solvent rather than one large extraction to maximize recovery.

  • Emulsion Formation: Amines can sometimes form emulsions during extraction. If this occurs, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.

Question 5: My yield of the final hydrochloride salt is low, even after a successful reductive amination. What could be going wrong during the salt formation and isolation?

Answer:

The precipitation and isolation of the hydrochloride salt is a crystallization process, and several factors can influence the yield and purity.

  • Incomplete Precipitation: The hydrochloride salt may have some solubility in the solvent system you are using.

    • Solution 1: Choice of Solvent: Use a solvent in which the free amine is soluble but the hydrochloride salt is poorly soluble. A common method is to dissolve the free amine in a non-polar solvent like diethyl ether or a mixture of ether and a more polar solvent, and then add a solution of HCl in a non-polar solvent (e.g., HCl in ether or dioxane).[13]

    • Solution 2: Cooling: Cooling the solution after adding HCl can significantly decrease the solubility of the salt and promote precipitation.

    • Solution 3: Anti-solvent Addition: After forming the salt, you can add an "anti-solvent" in which the salt is very insoluble (e.g., hexane) to induce further precipitation.

  • Losses During Washing: Washing the precipitated salt with a solvent in which it has some solubility will lead to yield loss.

    • Solution: Wash the filtered hydrochloride salt with a cold, non-polar solvent like cold diethyl ether or hexane to remove impurities without dissolving a significant amount of the product.[14]

  • Hygroscopic Nature: Amine hydrochloride salts can be hygroscopic.

    • Solution: Ensure all glassware is dry and handle the final product under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen) if possible. Dry the final product thoroughly under vacuum.

Recommended Experimental Protocol

This protocol is a general guideline based on established methods for reductive amination and should be optimized for your specific laboratory conditions.

Reductive Amination of 4,6-Dichloro-2,3-dihydro-1H-inden-1-one
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,6-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add ammonium acetate (5-10 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

Formation and Purification of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a non-aqueous solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring until precipitation is complete. You can check the pH of the solution with moist pH paper to ensure it is acidic.

  • Isolation and Purification:

    • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or hexane.

    • Dry the solid under vacuum to obtain the 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Summary and Visualization

Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Ketone Conversion Inefficient imine formation (equilibrium, pH)Add a dehydrating agent (e.g., molecular sieves).Adjust pH to 4-6 with a weak acid (e.g., acetic acid).
Alcohol Byproduct Formation Non-selective reducing agentUse a milder reducing agent like NaBH(OAc)₃.If using NaBH₄, add it after imine formation is complete and at a low temperature.
Dimer/Oligomer Formation Reaction of product with starting materialUse a large excess of the ammonia source.Slowly add the ketone to the reaction mixture.
Low Yield After Work-up Incomplete extraction of the free amineBasify the aqueous layer to pH >10 before extraction.Use an appropriate extraction solvent and perform multiple extractions.
Low Yield of Hydrochloride Salt Incomplete precipitation, loss during washingUse a solvent system where the salt is poorly soluble.Cool the mixture to maximize precipitation.Wash the precipitate with a cold, non-polar solvent.
Diagram 1: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of Final Product check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction unreacted_ketone Significant Unreacted Ketone? check_reaction->unreacted_ketone alcohol_byproduct Alcohol Byproduct Present? unreacted_ketone->alcohol_byproduct No optimize_imine Optimize Imine Formation: - Add dehydrating agent - Adjust pH (4-6) unreacted_ketone->optimize_imine Yes other_byproducts Other Byproducts (e.g., Dimers)? alcohol_byproduct->other_byproducts No change_reductant Change to a Milder Reducing Agent (e.g., NaBH(OAc)₃) alcohol_byproduct->change_reductant Yes clean_reaction Crude Reaction is Clean (High Conversion, Low Byproducts) other_byproducts->clean_reaction No optimize_conditions Optimize Reaction Conditions: - Control stoichiometry - Lower temperature other_byproducts->optimize_conditions Yes troubleshoot_workup Troubleshoot Work-up & Purification: - Check pH before extraction - Optimize salt precipitation clean_reaction->troubleshoot_workup end Improved Yield optimize_imine->end change_reductant->end optimize_conditions->end troubleshoot_workup->end

Caption: A logical workflow to diagnose and resolve low yield issues.

References

  • Leuckart Reaction. Sciencemadness Wiki. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications. [Link]

  • Leuckart reaction. Grokipedia. [Link]

  • Synthesis of Amines. Fundamentals of Organic Chemistry. [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Leuckart Reaction Mechanism. Scribd. [Link]

  • Synthesis of Amines. OpenStax. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. ACS Publications. [Link]

  • Reductive Amination. Myers Group, Harvard University. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Publications. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. [Link]

  • Method for preparing an amine hydrochloride suspension.
  • Purification of primary aromatic amine hydrohalides of the benzene series.
  • Acetophenone, 2-amino-, hydrochloride. Organic Syntheses. [Link]

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Synfacts. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Formation of Dimers and Oligomers. AOCS. [Link]

  • Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. ResearchGate. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

  • How can I synthezise imine from ketone?. ResearchGate. [Link]

  • Chlorination of benzidine and other aromatic amines an aqueous environments. PubMed. [Link]

  • Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. ACS Publications. [Link]

  • Methylamine Purification. Sciencemadness Discussion Board. [Link]

  • Method for purifying hydroxylamine hydrochloride.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Imine formation. Lumen Learning. [Link]

  • Potential structures of imine dimers and oligomers formed in the reactions of glyoxal with methylamine during cloud droplet evaporation. ResearchGate. [Link]

  • Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ACS Publications. [Link]

  • Help with ketone---> imine mechanism?. Reddit. [Link]

  • Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. ACS Publications. [Link]

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis and characterization of polyimide homopolymers based on 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane. ResearchGate. [Link]

  • Cholesterol promotes the formation of dimers and oligomers of the receptor tyrosine kinase ROR1. PMC. [Link]

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Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Welcome to the technical support guide for the analysis of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to move beyond simple procedural lists and explain the causal relationships in chromatographic science, empowering you to develop robust and reliable analytical methods.

Foundational Knowledge: Understanding the Analyte

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1199783-17-9) is an aromatic primary amine.[1] Its chemical nature dictates its behavior in reversed-phase HPLC.

  • Ionizable Nature: As an amine, this compound is basic. Its hydrochloride salt form means it is already protonated. In solution, its ionization state is governed by the mobile phase pH relative to its pKa value. While the exact pKa is not readily published, aromatic amines typically have pKa values in the 4.0 to 5.0 range.[2] This is the single most critical parameter controlling its retention.[3]

  • Hydrophobicity: The dichloro-inden structure provides significant hydrophobicity, making it well-suited for reversed-phase chromatography.

  • Silanol Interaction: Basic amines are prone to interacting with acidic residual silanol groups on the surface of silica-based stationary phases, which can lead to significant peak tailing.

The equilibrium between the ionized (hydrophilic) and neutral (hydrophobic) forms of the analyte is crucial. Operating at a mobile phase pH near the analyte's pKa can cause peak splitting and unstable retention times as small pH shifts will significantly alter the ratio of the two forms.[2][3]

cluster_0 Analyte Equilibrium in Mobile Phase Protonated Protonated Form (BH+) More Polar Less Retained Neutral Neutral Form (B) More Hydrophobic More Retained Protonated->Neutral  pH > pKa   Neutral->Protonated  pH < pKa  

Caption: Analyte ionization equilibrium in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: My retention times are drifting shorter or longer for ALL peaks in my sequence, including the void marker. What is the most likely cause?

A: When all peaks, including the unretained void marker (t₀), shift proportionally, the issue is almost always systemic and related to the physical delivery of the mobile phase.[4] The primary suspect is an inconsistent flow rate.[5][6]

  • Immediate Checks:

    • Flow Rate Accuracy: Physically measure the flow rate from the pump outlet using a graduated cylinder and a stopwatch.

    • System Leaks: Check for salt deposits (if using buffers) or moisture at all fittings between the pump and the detector. Even a microleak can cause gradual retention time drift.[5]

    • Pump Degasser: Ensure the degasser is functioning correctly and there are no bubbles in the solvent lines.

Q2: Only the peak for my 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is drifting, while other non-ionizable compounds in my sample are stable. Why?

A: This points to a chemical interaction issue specific to your analyte, not a system-wide problem.[4] The most probable cause is an unstable mobile phase pH that is too close to the analyte's pKa.[2][3] Without a strong buffer, the mobile phase pH can be affected by atmospheric CO₂ absorption or inconsistencies in solvent preparation, leading to variable ionization of your amine and, consequently, shifting retention.

Q3: I'm observing significant peak tailing for my analyte. How can I improve the peak shape?

A: Peak tailing for a basic compound like this amine is a classic sign of secondary interactions with the stationary phase, specifically with acidic silanol groups.[7]

  • Lower the Mobile Phase pH: Adjust the pH to between 2.5 and 3.5. At this low pH, the majority of surface silanols are protonated (neutral), minimizing their ability to interact with your protonated amine.

  • Use a High-Purity Column: Modern, high-purity, end-capped silica columns (often labeled "for bases" or "B") have a much lower concentration of active silanol sites.

  • Consider a Different Stationary Phase: A Phenyl-Hexyl or PFP (Pentafluorophenyl) column can offer different selectivity through pi-pi interactions with the aromatic rings of your analyte, potentially improving peak shape and resolution.[7]

Q4: What are good starting conditions for developing a method for this compound?

A: A robust starting point is essential. The following table outlines recommended initial parameters.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (high-purity, end-capped)A general-purpose workhorse for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate Buffer in Water, pH 3.0Provides a low, stable pH to ensure the analyte is fully protonated and silanol interactions are minimized.[8]
Mobile Phase B AcetonitrileGenerally provides sharper peaks and lower backpressure than methanol for aromatic compounds.
Gradient 10-90% B over 15 minutesA good starting scouting gradient to determine the approximate elution concentration.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °COperating slightly above ambient temperature ensures stability against room temperature fluctuations.[5][9]
Detection UV at 254 nmAromatic rings provide strong absorbance at this wavelength.
In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common retention time issues.

Start Retention Time Instability Observed Q1 Are ALL peaks (including t₀) shifting? Start->Q1 System_Issue LIKELY SYSTEM/FLOW ISSUE (Physical Problem) Q1->System_Issue  Yes   Chemical_Issue LIKELY CHEMICAL ISSUE (Chromatographic Problem) Q1->Chemical_Issue  No   Check_Flow 1. Verify Flow Rate 2. Check for Leaks 3. Inspect Pump Seals/Valves System_Issue->Check_Flow Check_Mobile_Phase 1. Remake Mobile Phase 2. Ensure Proper Buffering/pH 3. Check for Evaporation Chemical_Issue->Check_Mobile_Phase Check_Temp 1. Use Column Oven 2. Ensure Stable Temp. Check_Mobile_Phase->Check_Temp Check_Column 1. Ensure Full Equilibration 2. Check for Contamination 3. Consider Column Age Check_Temp->Check_Column

Caption: Troubleshooting flowchart for retention time instability.

Symptom: Drifting or Unstable Retention Times

Cause 1: Mobile Phase Instability The chemical composition of your mobile phase is paramount. Inadequate buffering or evaporation of a volatile component can alter solvent strength or pH, causing drift.[5]

Experimental Protocol: Mobile Phase Verification

  • Prepare Fresh Mobile Phase: Discard the old mobile phase and prepare a new batch from scratch.

  • Buffer Preparation: If using a buffer, measure the pH of the aqueous component before adding the organic solvent. Ensure the buffer concentration is sufficient (typically 10-25 mM).

  • Accurate Mixing: Use graduated cylinders for precise measurements. If your system has on-line mixing, verify the proportioning valve function by running a step-gradient test.

  • Prevent Evaporation: Keep mobile phase reservoirs covered to prevent the selective evaporation of more volatile components (like acetonitrile), which would change the mobile phase composition over time.[4]

  • Degas Thoroughly: Ensure the mobile phase is fully degassed to prevent bubble formation in the pump, which leads to flow rate instability.[10]

Cause 2: Temperature Fluctuations Chromatographic separations are sensitive to temperature. A change of even 1 °C can alter retention time by 1-2%.[5] Labs without strict climate control can see retention times drift throughout the day.

Experimental Protocol: Temperature Stabilization

  • Always Use a Column Oven: Do not run analyses at ambient temperature. A column oven is essential for reproducible chromatography.[9]

  • Set Above Ambient: Set the oven to a temperature at least 5-10 °C above the maximum expected room temperature (e.g., 30 or 35 °C). This ensures the oven is always actively controlling the temperature.[9]

  • Allow for Thermal Equilibration: After placing a column in the oven, allow at least 15-30 minutes for it to reach a stable temperature before starting any analysis.

Cause 3: Inadequate Column Equilibration The stationary phase needs to fully equilibrate with the mobile phase to provide stable retention. This is especially true when using buffered mobile phases or after a gradient run.

Experimental Protocol: Ensuring Column Equilibration

  • Initial Equilibration: When installing a new column or changing mobile phase, flush with at least 10-20 column volumes of the new mobile phase. (Column Volume ≈ π * (radius)² * length * 0.65).

  • Post-Gradient Equilibration: Ensure your gradient method includes a post-run equilibration step at the initial mobile phase conditions for at least 5-10 column volumes.

Method Optimization Protocols

Protocol 1: Mobile Phase pH Optimization This experiment is designed to find a pH region where the retention time of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is stable.

  • Buffer Selection: Choose buffers appropriate for the desired pH range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 4-5.5).

  • Prepare Three Mobile Phases:

    • pH 3.0: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • pH 4.5: 20 mM ammonium acetate buffer, pH adjusted to 4.5 with acetic acid.

    • pH 7.0: 20 mM potassium phosphate buffer, pH adjusted to 7.0.

  • Experimental Run:

    • Install a C18 column and equilibrate with the pH 3.0 mobile phase (e.g., 80:20 Aqueous:ACN).

    • Inject the analyte and record the retention time and peak shape.

    • Flush the column and system thoroughly before introducing the next mobile phase.

    • Repeat the injection with the pH 4.5 and pH 7.0 mobile phases.

  • Analysis of Results:

    • At pH 3.0 (well below the pKa), the amine will be fully protonated, likely resulting in an early elution time but excellent peak shape.

    • At pH 4.5 (near the pKa), the retention time will be highly sensitive to small pH changes, and peak shape may be poor.

    • At pH 7.0 (well above the pKa), the amine will be in its neutral, more hydrophobic form, resulting in a much longer retention time.[2][8]

    • Choose a buffered pH that is at least 1.5-2 units away from the pKa for a robust method. For this compound, a pH around 3.0 is a highly reliable choice.

Table: Expected Effect of Parameter Changes on Retention Time

Parameter ChangeEffect on Retention Time of the AnalytePrimary Reason
Increase Mobile Phase pH IncreaseThe amine becomes less protonated (more neutral), increasing its hydrophobicity and interaction with the C18 stationary phase.[2]
Increase % Organic (B) DecreaseThe mobile phase becomes stronger (more non-polar), and the analyte elutes faster.[11]
Increase Temperature DecreaseAnalyte solubility in the mobile phase increases, and viscosity decreases, generally leading to shorter retention.[5]
Increase Flow Rate DecreaseThe analyte spends less time in the column, leading to a proportional decrease in retention time.[6]
References
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?. [Link]

  • LCGC International. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]

  • Kalász, H., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. [Link]

  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]

  • LCGC International. Troubleshooting Basics, Part III: Retention Problems. [Link]

  • Pothitirat, W., & Grudpan, K. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci., 37(3), 392-399. [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Koprivica, S., et al. (2014). Performance of the Wet Oxidation Unit of the HPLC Isotope Ratio Mass Spectrometry System for Halogenated Compounds. Analytical Chemistry, 86(14), 7167-7174. [Link]

  • Parvez, S., et al. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • Flores, H. E., & Galston, A. W. (1982). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Plant Physiology, 69(3), 701-706. [Link]

  • de Souza, A. C. C., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8036-8050. [Link]

  • Waters. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Milde, G., et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

  • Alaee, M., et al. (2003). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Persistent Organic Pollutants. Elsevier. [Link]

  • Asami, M., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • NextSDS. 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride — Chemical Substance Information. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Haglund, J. (1996). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. In Analysis of halogenated fatty acids in biological matrices. Swedish University of Agricultural Sciences. [Link]

Sources

Optimization

preventing thermal degradation of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This resource is designed to provide in-depth g...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This resource is designed to provide in-depth guidance on preventing thermal degradation and addressing common issues encountered during its handling and use in experimental settings. As a specialized research chemical, understanding its stability profile is crucial for obtaining reliable and reproducible results.

Introduction

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a dichlorinated indanamine derivative.[1][2] While specific data on its thermal degradation is not extensively published, we can infer its stability and potential degradation pathways based on the known behavior of analogous compounds, such as chlorinated aromatic amines and other amine hydrochlorides.[3][4] This guide synthesizes this information to provide practical, field-proven insights to ensure the integrity of your experiments.

The hydrochloride salt form generally enhances the stability and water solubility of the parent amine.[3] However, like many amine salts, it can be susceptible to degradation under certain conditions, particularly elevated temperatures.[5][6] This guide will walk you through troubleshooting potential degradation and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you might encounter, their probable causes, and recommended corrective actions.

Issue 1: Discoloration of the Solid Compound (e.g., from white/off-white to yellow/brown)
  • Probable Cause: This is often the first visual indicator of degradation. The discoloration may result from oxidation or other chemical transformations of the amine, potentially initiated by a combination of heat, light, and exposure to atmospheric oxygen. For some aromatic amines, this can lead to the formation of colored impurities.[7]

  • Corrective Actions:

    • Immediate Assessment: If discoloration is observed, it is crucial to verify the purity of the material before use. A simple technique like Thin Layer Chromatography (TLC) can provide a rapid qualitative assessment of purity.[8]

    • Analytical Verification: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method to determine the percentage of the active compound and identify any degradation products.[9][10]

    • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ section). Exposure to light and elevated temperatures should be minimized.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Probable Cause: If you are experiencing variability in your experimental outcomes, it could be due to the use of partially degraded starting material. Even a small percentage of degradation can introduce impurities that may interfere with your reaction or biological assay.

  • Corrective Actions:

    • Purity Check: As with discoloration, the first step is to confirm the purity of your starting material using analytical techniques like HPLC or Gas Chromatography (GC).[11]

    • Fresh Sample: If degradation is confirmed, it is best to use a fresh, unopened sample of the compound for your experiments.

    • Solvent Purity: Ensure that the solvents used are of high purity and free from contaminants that could promote degradation. For instance, some chlorinated solvents can contain trace amounts of HCl, which might affect the stability of the compound in solution.[12]

Issue 3: Poor Solubility or Changes in Physical Properties
  • Probable Cause: Amine hydrochlorides are known to be hygroscopic, meaning they can absorb moisture from the air.[3] This can lead to clumping and affect the compound's solubility and handling characteristics.

  • Corrective Actions:

    • Desiccation: Store the compound in a desiccator, particularly after opening the container.[13][14]

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).[15][16]

    • Proper Handling: When weighing and handling the compound, do so in a controlled environment with low humidity if possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride?

A1: To minimize thermal degradation and maintain the integrity of the compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks).[14][17]Lower temperatures slow down the rate of chemical degradation.[18]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[13][15]This minimizes oxidation and hydrolysis by preventing exposure to oxygen and moisture.[18]
Light Protect from light by storing in an amber vial or a light-blocking container.Many organic compounds, especially aromatic amines, are light-sensitive.

Q2: What solvents are recommended for dissolving this compound?

A2: Based on similar compounds, 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol.[14][16] It is also likely to have some solubility in chlorinated solvents like dichloromethane (DCM) and chloroform.[14] Due to its hydrochloride salt form, it should exhibit some solubility in water.[3] When preparing solutions, it is advisable to make them fresh for each experiment to avoid potential degradation in the solution phase.

Q3: At what temperature does significant thermal degradation occur?

A3: While specific data for this compound is unavailable, studies on other amines suggest that thermal degradation can accelerate at temperatures above 177°C (350°F).[5] However, for sensitive research applications, it is prudent to avoid prolonged exposure to even moderately elevated temperatures. The stability of amines in solution can also be pH-dependent, with greater stability often observed in acidic conditions.[10][19][20]

Q4: How can I detect and quantify thermal degradation?

A4: The most reliable method for detecting and quantifying degradation is through chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of non-volatile and thermally sensitive compounds. It can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be a powerful tool for identifying volatile degradation products.[11] However, care must be taken as the high temperatures in the GC inlet can sometimes cause on-column degradation.[21]

  • Thin Layer Chromatography (TLC): A quick and simple qualitative method to check for the presence of impurities.[8]

Q5: What are the likely degradation pathways for this compound?

A5: Based on its structure, potential degradation pathways could include:

  • Oxidation: The amine group can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored byproducts.

  • Dehydrochlorination: Under certain conditions, chlorinated organic compounds can undergo dehydrochlorination, where HCl is eliminated from the molecule.[22]

  • Hydroxylation: The indane ring system could potentially be hydroxylated, similar to the degradation observed in other indole-containing compounds.[23]

Visualizing Experimental Workflows

Workflow for Assessing Compound Stability

The following diagram outlines a systematic approach to evaluating the stability of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

G cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Decision & Action A Receive/Open Compound B Visual Inspection (Color, Appearance) A->B C Initial Purity Check (TLC) B->C D Prepare Solution in Appropriate Solvent C->D E HPLC Analysis (Purity & Impurity Profile) D->E F GC-MS Analysis (Volatile Impurities) D->F G Purity > 98%? E->G H Proceed with Experiment G->H Yes I Quarantine Lot & Contact Supplier G->I No

Caption: A workflow for the initial assessment and quantitative analysis of compound purity.

Potential Degradation Pathways

This diagram illustrates hypothetical degradation pathways based on the chemical nature of the molecule.

G A 4,6-Dichloro-2,3-dihydro-1H- inden-1-amine hydrochloride B Oxidation Products (e.g., Imines, N-oxides) A->B Heat, Light, O2 C Dehydrochlorination Products A->C Heat, Base D Hydroxylated Derivatives A->D Metabolic/Environmental

Caption: Potential degradation pathways for the target compound.

References

  • Hydrochloride - Grokipedia. (n.d.).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Waters.
  • Possible reason for enhanced stability in chlorinated solvents? (2016, December 11). ResearchGate.
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008, February 1). Talanta.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods.
  • TCO-amine hydrochloride salt. (n.d.). Chem-Impex.
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate.
  • TCO-amine HCl salt | CAS#N/A | biological labeling and imaging. (n.d.). MedKoo Biosciences.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). BMC Chemistry.
  • Organic Solvents: Environmentally Benign Solutions. (2025, May 23). Royal Society of Chemistry.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Chlorinated Solvents. (2022, April 27). Enviro Wiki.
  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. (2020, December 22). Chemical Reviews.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (n.d.). PubMed.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). PubMed.
  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. (2020, December 22). R Discovery.
  • TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS. (n.d.). Vector Labs.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). NextSDS.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022, September 14). MDPI.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). PubMed Central.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 2). ResearchGate.
  • Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC.
  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin.
  • 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). Sapphire Bioscience.
  • Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System. (n.d.). PubMed Central.
  • 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). PubMed Central.
  • (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride Chemical Properties. (n.d.). ChemicalBook.
  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Encompass - Eastern Kentucky University.
  • Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. (2022, August 21). Digital Commons @ Michigan Tech.
  • Degradation pathway: Significance and symbolism. (2026, March 9).
  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. (n.d.). Frontiers.
  • 5,6-DIchloro-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). BLDpharm.

Sources

Troubleshooting

Technical Support Center: Purification of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with halogenated indanamine derivatives[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with halogenated indanamine derivatives[1].

The synthesis of 1-aminoindanes—critical pharmacophores in neuroactive compounds (e.g., rasagiline analogs)—often relies on the reductive amination of 1-indanones or the reduction of oxime intermediates[2][3]. Due to the low reactivity of sterically hindered aromatic ketones like 4,6-dichloro-1-indanone, these reactions are prone to incomplete conversions and competitive side reactions[2]. This guide provides field-proven, self-validating protocols to isolate the target hydrochloride salt in >99% purity.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical properties of the reaction matrix. The table below summarizes the typical impurity profile encountered during the synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine.

Impurity / CompoundOriginRelative Retention Time (RRT)*Est. pKaEst. LogPPrimary Removal Strategy
4,6-Dichloro-1-indanone Unreacted Starting Material1.45N/A3.2Acid-Base Extraction (Organic phase)
4,6-Dichloroindane Over-reduction artifact1.80N/A4.1Acid-Base Extraction (Organic phase)
4,6-Dichloro-1-indanamine Target Product 1.00 ~9.5 2.5 Target Isolation
Bis-indanyl Secondary Amine Dimeric Side Product1.65~8.25.1Selective Anti-Solvent Crystallization
5,7-Dichloro Regioisomer Upstream Synthesis Artifact1.05~9.52.5Preparative HPLC / Chiral Resolution

*RRT values are approximations based on standard Reverse-Phase HPLC (C18 column, Water/MeCN with 0.1% TFA).

Troubleshooting Guide & FAQs

Q1: Why am I seeing a persistent 10-15% of the dimeric secondary amine impurity, and how do I remove it?

Causality: Reductive amination of 1-indanones frequently suffers from over-alkylation[2][4]. As the primary amine (4,6-dichloro-1-indanamine) forms, it competes with your ammonia source to attack the highly reactive imine intermediate, forming a bulky secondary amine (dimer). Solution: To prevent this, increase the ammonia/ammonium formate equivalents (e.g., 5–10 eq) to outcompete the primary amine[2]. To remove existing dimer, exploit the steric hindrance and lipophilicity of the dimer during crystallization. The primary amine forms a highly crystalline, insoluble hydrochloride salt in Isopropanol (IPA), whereas the bulky dimer's HCl salt is significantly more soluble in IPA/MTBE mixtures and will remain in the mother liquor.

DimerPathway A 4,6-Dichloro-1-indanone (Target Ketone) B Imine Intermediate (Highly Reactive) A->B + NH3 / H+ C 4,6-Dichloro-1-indanamine (Primary Amine) B->C Reduction (e.g., NaBH3CN) D Condensation (Over-alkylation) B->D + Primary Amine (Competes with NH3) C->D E Bis-indanyl Secondary Amine (Dimeric Impurity) D->E Reduction

Reaction pathway showing the formation of the primary amine and the dimeric secondary amine impurity.

Q2: My final HCl salt contains 2-5% of unreacted 4,6-dichloro-1-indanone. Washing the solid with ether isn't removing it. Why?

Causality: Aromatic ketones can co-crystallize or become physically trapped within the crystal lattice of the amine hydrochloride if the salt is precipitated too rapidly ("crashing out") from a solvent where the ketone has marginal solubility at low temperatures. Solution: Do not rely on solid-state washing to remove the ketone. You must implement a rigorous orthogonal acid-base extraction prior to salt formation[5]. At pH < 2, the amine is protonated and partitioned into the aqueous phase, while the ketone remains strictly in the organic phase.

Q3: The hydrochloride salt is precipitating as a sticky oil ("gumming out") rather than a free-flowing powder. How do I induce proper crystallization?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation level is too high, or when impurities (like water or regioisomers) depress the melting point of the solute, causing the solvent system's solubility curve to intersect the binodal curve before the solidus line. Solution: Switch to a solvent system with a flatter solubility curve. Use anhydrous Isopropanol (IPA) as the primary solvent and slowly add an anti-solvent like Methyl tert-butyl ether (MTBE) at an elevated temperature (50-60 °C). Seed the mixture and cool at a controlled rate (0.1 °C/min). Ensure the HCl source is strictly anhydrous (e.g., HCl gas or HCl in IPA), as trace water promotes oiling out.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Orthogonal Acid-Base Extraction

This protocol isolates the free base from neutral impurities (ketone, over-reduced indane) and inorganic salts[5].

  • Quench & Acidify: Dilute the crude reductive amination mixture with Water (10 volumes). Slowly add 2M aqueous HCl until the pH reaches 1.5 to 2.0.

    • Validation Checkpoint: Test the aqueous layer with a calibrated pH meter or narrow-range pH paper. If pH > 2.0, the amine is not fully protonated, which will result in severe yield loss during the organic wash.

  • Organic Wash: Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) (3 x 5 volumes). Retain the aqueous phase; discard the organic phase.

    • Validation Checkpoint: Spot the final EtOAc wash on a TLC plate (Hexane:EtOAc 8:2, UV 254 nm). The absence of a UV-active spot at Rf ~0.45 confirms the complete removal of the unreacted 4,6-dichloro-1-indanone.

  • Basification: Cool the aqueous phase to 0-5 °C. Slowly add 2M NaOH dropwise until the pH reaches 10.5 to 11.5. The aqueous phase will turn cloudy as the free base precipitates as an oil.

  • Target Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) (3 x 5 volumes). Combine the DCM layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the DCM filtrate under reduced pressure to yield the purified 4,6-dichloro-1-indanamine free base as a pale yellow oil.

Protocol 2: Controlled Anti-Solvent Crystallization of the HCl Salt

This protocol removes the dimeric impurity and generates a highly pure, crystalline powder.

  • Dissolution: Dissolve the purified free base oil in anhydrous Isopropanol (IPA) (5 volumes) and heat to 50 °C under nitrogen.

  • Salt Formation: Slowly add 1.1 equivalents of anhydrous HCl (as a 5-6 M solution in IPA) dropwise over 15 minutes.

    • Causality Note: Using IPA instead of Methanol significantly decreases the solubility of the highly polar hydrochloride salt due to its lower dielectric constant, driving higher yields while keeping the lipophilic dimer in solution.

  • Anti-Solvent Addition: While maintaining 50 °C, slowly add anhydrous MTBE (2 to 3 volumes) until the solution becomes slightly turbid.

  • Seeding & Cooling: Add 0.5% w/w of pure 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride seed crystals. Hold at 50 °C for 30 minutes to allow the seed bed to establish, then cool to 5 °C at a strict rate of 0.1 °C/min.

    • Validation Checkpoint: Visual inspection should reveal a thick slurry of white, free-flowing crystals. If the mixture appears biphasic or gummy, reheat to 60 °C, add 1 volume of IPA, and restart the cooling ramp.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with cold MTBE (2 volumes) and dry in a vacuum oven at 40 °C to constant weight.

PurificationWorkflow Crude Crude Reaction Mixture (Amine, Ketone, Dimer) Acidify Add aq. HCl (pH < 2) Extract with EtOAc Crude->Acidify OrgPhase Organic Phase (Ketone, Neutral Impurities) Acidify->OrgPhase Discard AqPhase Aqueous Phase (Amine HCl Salts) Acidify->AqPhase Retain Basify Basify to pH 10-12 Extract with DCM AqPhase->Basify FreeBase Purified Free Base in DCM Basify->FreeBase Organic Layer SaltForm Anhydrous HCl in IPA Controlled Cooling FreeBase->SaltForm Solvent Swap PureSalt Pure Hydrochloride Salt (>99% Purity) SaltForm->PureSalt Crystallization

Step-by-step acid-base extraction and hydrochloride salt crystallization workflow.

References

  • ChemicalBook.907973-35-7 CAS Manufactory (4,6-DICHLORO-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE).
  • ACS Sustainable Chemistry & Engineering.Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide.
  • The Journal of Organic Chemistry.Reductive Amination of Ketonic Compounds Catalyzed by CpIr(III) Complexes Bearing a Picolinamidato Ligand.
  • Google Patents (WO2016116607A1).Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.

Sources

Optimization

Technical Support Center: Crystallization of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Welcome to the technical support center for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1199783-17-9).[1][2] This guide, developed for researchers and drug development professionals, provides in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1199783-17-9).[1][2] This guide, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" or amorphous precipitation occurs when nucleation is bypassed in favor of a liquid-liquid phase separation. This is typically caused by a level of supersaturation that is too high, often a result of cooling the solution too quickly or adding an anti-solvent too rapidly.[] The system relieves this high supersaturation by forming a highly concentrated, amorphous liquid phase (the "oil") instead of an ordered crystal lattice.

Root Cause Analysis & Corrective Actions:

  • Reduce the Rate of Supersaturation Generation: This is the most critical parameter to control.[4]

    • Slower Cooling: Decrease your cooling rate significantly. A slower ramp rate (e.g., 5-10 °C per hour) allows molecules sufficient time to orient themselves into a crystal lattice rather than crashing out.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at the saturation temperature, allowing time for equilibration. Adding it too quickly creates localized areas of very high supersaturation.

    • Maintain Higher Temperature: The oiling-out temperature is often specific. Try to maintain the system temperature just above this point and introduce seeds.

  • Decrease Solute Concentration: Starting with a less concentrated solution reduces the overall driving force for precipitation, favoring controlled crystal growth over amorphous collapse.

  • Solvent System Modification:

    • The choice of solvent can influence the tendency to oil out. Solvents that have very high solvating power when hot and extremely low power when cold can exacerbate the problem.

    • Consider a solvent system where the solubility curve is less steep. For amine hydrochlorides, mixtures of alcohols (like isopropanol or ethanol) with water can be effective.[5][6] The water modulates the solubility and can sometimes prevent oiling.

  • Employ Seeding: This is a powerful technique to bypass the stochastic nature of primary nucleation.[4]

    • How it works: Introducing a small quantity of high-quality crystals of the desired polymorph provides a template for growth. This allows you to operate in the metastable zone, where growth is favored over uncontrolled nucleation or oiling out.

    • Procedure: Cool the saturated solution to a point of slight supersaturation (just below the saturation temperature) and add 1-2% (w/w) of seed crystals. Hold at this temperature for a period to ensure the seeds survive and then continue the cooling profile.

Q2: I managed to get a solid, but it's a very fine powder, not the distinct crystals I need for filtration and downstream processing. How can I increase the crystal size?

A2: The formation of fine particles, or "fines," is typically a result of rapid and excessive primary nucleation, where many small crystals form at once and have little opportunity to grow.[] This can lead to difficulties in filtration, washing, and drying, and may impact the bulk density and flow properties of the final product.

Strategies to Increase Crystal Size (Crystal Habit Modification):

  • Minimize Supersaturation: As with oiling out, high supersaturation is the primary cause. A lower degree of supersaturation favors the growth of existing crystals over the birth of new ones.[] Slow down your cooling or anti-solvent addition rate.

  • Utilize a Seeding Strategy: Seeding is highly effective for controlling particle size. By providing a controlled number of nucleation sites, you can direct the solute to deposit onto these seeds, promoting growth rather than new nucleation.[4]

  • Implement Temperature Cycling (Ostwald Ripening):

    • Concept: This technique involves cycling the temperature of the crystal slurry. During the heating phase, smaller, higher-energy crystals dissolve, increasing the solute concentration. During the cooling phase, this solute redeposits onto the larger, more stable crystals.

    • Benefit: Over several cycles, this process effectively consumes the fine particles to enlarge the bigger ones, narrowing the particle size distribution.

  • Optimize Agitation: The agitation rate can influence secondary nucleation.[] While sufficient mixing is needed for homogeneity, excessively high shear from the impeller can cause crystal breakage, leading to the generation of more fines. Experiment with lower agitation speeds once crystallization is established.

  • Increase Slurry Maturation Time: After the cooling profile is complete, holding the slurry at the final temperature for an extended period (e.g., 2-4 hours) can allow for some degree of crystal growth and perfection.[6]

Q3: My product yield is consistently low, even though I'm cooling to a low temperature. What factors could be at play?

A3: Low yield is a common issue that can often be traced back to the choice of solvent system or incomplete crystallization.

Troubleshooting Low Yield:

  • Re-evaluate Your Solvent System: The most likely cause is that your compound has significant solubility in the mother liquor even at low temperatures.

    • Solubility Profiling: You must find a solvent or solvent mixture in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Alcohols like methanol or ethanol often dissolve amine salts well when hot, but you may need to add an anti-solvent (like methyl tert-butyl ether (MTBE) or heptane) to drive the material out of solution upon cooling.

    • The "Ideal" Solvent: A good starting point is a solvent that dissolves the crude product at a concentration of 100-200 mg/mL near its boiling point. If it is still soluble at room temperature, it is too good of a solvent. If it is poorly soluble even when hot, it is a poor solvent.

  • Ensure Sufficient Crystallization Time: Crystallization is not instantaneous. Ensure you are allowing enough time for the system to reach equilibrium at your final temperature. A 2-4 hour hold time is a good starting point.[6]

  • Consider the Common Ion Effect: Since you are crystallizing a hydrochloride salt, using a solvent system that contains a source of chloride ions can sometimes decrease solubility and improve yield.[7] For instance, crystallization from isopropanol containing a small amount of HCl in isopropanol can be effective. However, this must be balanced against potential impurity incorporation.

  • Check for Disproportionation: Hydrochloride salts of weak bases can sometimes disproportionate back to the free base, especially in the presence of water or if the pH is not sufficiently acidic.[8][9] The free base may be an oil or have higher solubility in your solvent system, leading to yield loss. Ensure your system remains acidic.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for screening the crystallization of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride?

A1: Selecting the right solvent is the most critical step in developing a crystallization process.[10] For an amine hydrochloride, which is a salt, polar protic and polar aprotic solvents are the best starting points. A systematic screening approach is recommended.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale & Considerations
Alcohols Methanol, Ethanol, Isopropanol (IPA)Generally good solvating power for salts when hot. IPA is often a good balance of volatility and solvating power.[5]
Ketones AcetoneCan be effective, but its high volatility can make controlled evaporation difficult.[10]
Nitriles AcetonitrileA polar aprotic solvent that is often successful for crystallizing salts.
Esters Ethyl AcetateOften used as an anti-solvent but can sometimes work as a primary solvent.[11]
Water H₂OAs a hydrochloride salt, it will likely have some water solubility. Often used as a co-solvent with alcohols to fine-tune solubility.[12]
Co-Solvent/Anti-Solvent Systems IPA/Water, Ethanol/Heptane, Acetonitrile/MTBEThese systems provide a wide range of polarity and allow for fine-tuning of the solubility profile to achieve high yield and good crystal form.

Experimental Protocol: Solvent Screening Workflow

  • Small-Scale Test: In separate vials, attempt to dissolve ~50 mg of your compound in 0.5 mL of each candidate solvent.

  • Hot Solubility: Heat the vials that did not dissolve at room temperature to near the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cooling Crystallization: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, then place them in a refrigerator (~4 °C).

  • Observe: Note which systems produce a crystalline solid, the approximate yield (by visual inspection), and the quality of the crystals. This will identify your lead solvent systems for optimization.

Q2: My product is hygroscopic. Is this expected and what can I do about it?

A2: Yes, hygroscopicity is a common issue with hydrochloride salts. The chloride ion is a good hydrogen bond acceptor and can readily interact with atmospheric moisture, leading to water uptake.[12] This can cause physical instability (e.g., deliquescence) and complicate handling and formulation.

Mitigation Strategies:

  • Control Humidity: Handle and store the material under a dry, inert atmosphere (e.g., in a glovebox or desiccator with a strong desiccant).

  • Solvent Choice: Crystallization from very dry (anhydrous) solvents can sometimes produce a less hygroscopic crystalline form. Ensure all your solvents are dry before use.[7]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different hygroscopic tendencies. A thorough polymorph screen may identify a more stable, less hygroscopic form.

  • Co-crystal Formation: While more advanced, forming a co-crystal with a non-hygroscopic co-former is a known strategy to reduce the hygroscopicity of hydrochloride salts.[12] This involves introducing a second, neutral molecule into the crystal lattice.

Q3: How do I control for polymorphism?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical attribute to control in pharmaceutical development, as different polymorphs can have different solubility, stability, and bioavailability.[4][13]

Controlling Polymorphism:

  • Consistent Seeding: The most robust way to ensure you are producing the same polymorphic form every time is to use a seed of the desired, stable form in every batch.[4] This directs the crystallization to that form exclusively.

  • Strict Process Control: Once you have a procedure that yields the desired form, it is crucial to maintain strict control over all parameters: solvent system, concentration, cooling rate, agitation, and temperature. Any deviation can potentially lead to the nucleation of an undesired form.

  • Characterization: You must have analytical methods to confirm which polymorph you have produced. The primary techniques are:

    • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystal form.

    • Differential Scanning Calorimetry (DSC): Can distinguish polymorphs by their different melting points and enthalpies of fusion.

    • Infrared (IR) or Raman Spectroscopy: Can also show distinct spectral differences between forms.

Visualized Workflows and Logic

To aid in your experimental design, the following diagrams illustrate key decision-making processes in crystallization development.

Crystallization_Development_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization & Selection cluster_2 Phase 3: Optimization SolventScreen Solvent Screening (Polar Protic/Aprotic) SolubilityTest Solubility Assessment (Hot vs. Cold) SolventScreen->SolubilityTest InitialCrystallization Cooling/Anti-Solvent Trials SolubilityTest->InitialCrystallization Analysis Analyze Solid: PXRD, DSC, Purity InitialCrystallization->Analysis IdentifyLeads Identify Lead Systems (Good Yield & Form) Analysis->IdentifyLeads Optimization Optimize Parameters: Cooling Rate, Seeding, Hold Time IdentifyLeads->Optimization ScaleUp Scale-Up & Robustness Testing Optimization->ScaleUp FinalProcess Define Final Process ScaleUp->FinalProcess

Caption: A workflow for developing a robust crystallization process.

Troubleshooting_Flowchart decision decision issue issue solution solution start Crystallization Attempt q1 Is a solid formed? start->q1 oiling No: Oiling Out / Amorphous q1->oiling No q2 Is solid crystalline? q1->q2 Yes solution1 Slower Cooling Lower Concentration Change Solvent Use Seeding oiling->solution1 fines No: Fine Powder q2->fines No q3 Is yield acceptable? q2->q3 Yes solution2 Slower Supersaturation Use Seeding Temperature Cycling Optimize Agitation fines->solution2 low_yield No: Low Yield q3->low_yield No success Process Successful q3->success Yes solution3 Change Solvent System (Use Anti-Solvent) Increase Hold Time low_yield->solution3

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Troubleshooting

LC-MS/MS Technical Support Center: Optimizing Signal-to-Noise for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. Analyzing halogenated amine hydrochlorides like 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride ( C9​H9​Cl2​N⋅HCl ) via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges.

As a basic amine with a hydrochloride counterion, this compound is highly susceptible to causing rapid ion source contamination, severe ion suppression, and persistent carryover[1][2]. Furthermore, the critical diagnostic feature of this molecule—its distinct isotopic signature (M, M+2, M+4) generated by the two chlorine atoms—can easily be obscured by elevated baseline noise.

This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate background noise in your MS workflows.

Diagnostic Workflow: Isolating the Source of Noise

Before altering your method, you must determine whether the noise originates from the chromatography (LC), the mass spectrometer (MS), or the sample matrix itself.

NoiseTroubleshooting Start High Background Noise Detected in LC-MS CheckConstant Is the noise constant across the entire gradient? Start->CheckConstant YesConstant Yes CheckConstant->YesConstant NoConstant No (Localized to peaks/regions) CheckConstant->NoConstant SolventIssue Mobile Phase / System Issue Check solvents & pump YesConstant->SolventIssue MatrixIssue Matrix / Carryover Issue Check sample prep & column NoConstant->MatrixIssue ActionSolvent Flush system without column. Use fresh LC-MS grade additives. SolventIssue->ActionSolvent ActionMatrix Clean ESI Source. Implement SPE/LLE cleanup. MatrixIssue->ActionMatrix

Fig 1: Diagnostic workflow for isolating LC-MS background noise sources.

Frequently Asked Questions (Troubleshooting Guides)

Q1: The baseline noise progressively increases with every injection of the indanamine hydrochloride. How do I stop this?

Cause: The issue is the hydrochloride salt . When high concentrations of HCl salts are repeatedly injected into an Electrospray Ionization (ESI) source, non-volatile chloride clusters and salt deposits rapidly accumulate on the MS cone, needle, and transfer tube[2]. This physical buildup distorts the electric field and spray shape, leading to a massive increase in background noise[2][3]. Solution:

  • Divert Valve: Program a flow diverter valve to send the LC effluent to waste during the first 1-2 minutes of the run (before the analyte elutes) to prevent unretained chloride salts from entering the MS[3].

  • Source Maintenance: Remove the column, flush the system, and physically clean the ESI cone and transfer tube with a weak acid solution (e.g., 1% formic acid in 50:50 water/methanol) followed by sonication[2].

Q2: I am seeing a constant, high-intensity baseline hum (~ 105 to 106 counts) across the entire gradient. What is causing this?

Cause: A constant baseline elevation independent of the gradient is almost always caused by contaminated mobile phases, degraded modifiers, or microbial growth in aqueous lines[4][5]. For basic amines, analysts often use ammonium acetate or formate; however, lower-grade ammonium salts frequently contain organic contaminants that ionize efficiently in ESI+[2]. Solution: Immediately discard current mobile phases. Re-prepare using strictly LC-MS grade solvents and additives[6]. Flush the LC lines (without the column) with at least five system volumes of high-purity water, followed by the new mobile phase, to clear precipitated salts[4].

Q3: Why am I seeing "ghost peaks" and broad, noisy humps at the retention time of my analyte in blank injections?

Cause: 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine is a basic, hydrophobic amine. These molecules are notorious for secondary interactions with unendcapped silanol groups on the stationary phase and adsorption onto the metal surfaces of the autosampler/injector[7]. This carryover mimics background noise or ghost peaks[7]. Solution: Implement a highly organic, acidic needle wash (e.g., 0.1% Formic Acid in 90% Acetonitrile/10% Water). Ensure your analytical column is heavily endcapped or features a charged-surface hybrid (CSH) particle design specifically engineered to prevent amine tailing and carryover.

Quantitative Data: Optimizing Mobile Phase Additives

Selecting the correct mobile phase additive is a delicate balance. You must provide enough protons ( H+ ) to drive the formation of the [M+H]+ ion (m/z ~202) while avoiding ion suppression and adduct formation.

Additive (in LC-MS Water/MeOH)ConcentrationEffect on 4,6-Dichloro-indanamine IonizationBackground Noise ImpactRecommendation
Formic Acid (FA) 0.1% (v/v)Excellent [M+H]+ yield. Low pH keeps the amine protonated.Low. Volatile, leaves no residue[6].Optimal. Best balance of signal and low noise.
Trifluoroacetic Acid (TFA) 0.05% (v/v)Good peak shape, but strongly pairs with the amine.High. Causes severe ion suppression in MS.Avoid. Do not use TFA for MS quantification.
Ammonium Formate 5 - 10 mMGood buffering capacity. Helps mitigate silanol interactions.Moderate. Must use LC-MS grade to avoid organic impurities[2].Good Alternative. Use if LC peak shape is poor with FA alone.
Ammonium Acetate 10 mMSub-optimal pH for basic amines; may lead to split peaks.High. Prone to salt buildup and organic contamination[2].Avoid.

Step-by-Step Protocol: Desalting and Sample Cleanup

To fundamentally solve the noise issues caused by the hydrochloride counterion and biological matrices, the sample must be cleaned and "free-based" prior to injection. This self-validating Solid-Phase Extraction (SPE) protocol removes chloride ions and matrix interferents[1][8].

Materials Required:

  • Mixed-mode Cation Exchange (MCX) SPE cartridges (30 mg/1 mL).

  • 2% Ammonium Hydroxide ( NH4​OH ) in Water.

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent).

  • 0.1% Formic Acid in Water (Reconstitution Solvent).

Methodology:

  • Sample Pre-treatment: Dilute 100 µL of your sample (containing the indanamine HCl) with 100 µL of 2% NH4​OH in water. Causality: This neutralizes the hydrochloride salt, converting the molecule to its free base form, disrupting chloride clustering.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of high-purity Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Washing (Critical Step): Wash with 1 mL of 0.1% Formic Acid in water, followed by 1 mL of 100% Methanol. Causality: The acidic wash locks the basic amine onto the cation-exchange resin, while the methanol washes away neutral lipids, matrix components, and residual chloride ions that cause background noise[8].

  • Elution: Elute the target analyte with 1 mL of 5% NH4​OH in Methanol. Causality: The high pH neutralizes the charge on the amine, releasing it from the cation-exchange resin.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Methanol with 0.1% Formic acid).

  • System Suitability Test (SST): Inject a blank followed by a known standard to verify the signal-to-noise (S/N) ratio has improved against your benchmark before running the full batch[2][4].

References

  • Mass Spectrometry Sample Preparation Guide Organomation URL:[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis AMSbiopharma URL:[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories ZefSci URL:[Link]

  • Expert Answers: LC Troubleshooting and Best Practices Separation Science URL:[Link]

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Blood-Brain Barrier Permeability for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Welcome to the Advanced Pharmacokinetics Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve effective central nervous system (CNS) delivery of highly lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Pharmacokinetics Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve effective central nervous system (CNS) delivery of highly lipophilic, halogenated primary amines.

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride presents a classic neuropharmacological paradox. The 4,6-dichloro substitution drives high lipophilicity (favorable for membrane partitioning), but its primary amine (pKa ~9.5) ensures it is >99% protonated at physiological pH. Furthermore, this specific structural profile makes it a prime substrate for ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp), which actively pump the molecule out of the brain microvascular endothelial cells (BMECs) [1].

This guide is designed to help you decouple passive diffusion limits from active efflux liabilities and non-specific binding, ensuring your preclinical data is robust, reproducible, and mechanistically sound.

Diagnostic Workflows & Step-by-Step Methodologies

To troubleshoot BBB permeability, you must employ a self-validating experimental system . Do not rely solely on in vivo total brain concentrations ( Kp​ ), as they cannot differentiate between intracellular accumulation, active efflux, and non-specific lipid binding.

Protocol A: MDCK-MDR1 Bidirectional Permeability Assay (Active Efflux Liability)

This assay determines if your compound is being actively pumped out of the brain by P-glycoprotein (P-gp) [2].

  • Causality: Lipophilic primary amines are classic P-gp substrates. P-gp is polarized to the luminal (blood-facing) membrane of the BBB. If the basal-to-apical (B-A) transport rate significantly exceeds the apical-to-basal (A-B) rate, your compound is being actively effluxed.

  • Self-Validation: Always run Digoxin (a known P-gp substrate) and Verapamil (a P-gp inhibitor) in parallel. The assay is only valid if Digoxin yields an Efflux Ratio (ER) > 5, and co-incubation with Verapamil collapses this ER to < 1.5.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm² (validating tight junction integrity).

  • Dosing Solution Preparation: Dissolve 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride in DMSO (max 1% final concentration) and dilute to 10 µM in Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). Crucial: Ensure the buffer capacity is sufficient; the HCl salt can locally drop the pH, altering the ionization state of the amine.

  • Transport Phase:

    • For A-B (mimicking blood-to-brain): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank buffer to the basal chamber.

    • For B-A (mimicking brain-to-blood): Add 1.5 mL dosing solution to the basal chamber and 0.5 mL blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Protocol B: Rapid Equilibrium Dialysis (Brain Free Fraction, fu,brain​ )

This protocol determines the unbound, pharmacologically active fraction of your compound in brain tissue.

  • Causality: The two chlorine atoms on the indane ring drastically increase the LogP. Highly lipophilic molecules partition heavily into the lipid bilayers of brain tissue, rendering them unavailable to bind the pharmacological target.

  • Self-Validation: Include Warfarin (highly protein-bound) as a positive control. Recovery must be >85% to ensure the compound isn't simply sticking to the dialysis membrane.

Step-by-Step Methodology:

  • Homogenate Preparation: Dilute fresh rodent brain tissue 1:3 (w/v) with PBS (pH 7.4) and homogenize thoroughly on ice.

  • Spiking: Spike the brain homogenate with 1 µM of the indanamine compound.

  • Dialysis Setup: Load 200 µL of spiked homogenate into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Load 350 µL of PBS into the receiver chamber. Pro-tip: Add 1% BSA to the receiver chamber to maintain sink conditions for highly lipophilic compounds.

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker (300 rpm) until equilibrium is reached.

  • Matrix Matching & Analysis: Cross-matrix the samples (add blank buffer to homogenate samples, and blank homogenate to buffer samples) to ensure equal ionization suppression during LC-MS/MS analysis. Calculate fu,brain​ .

Quantitative Data Summary

Compare your experimental results against these benchmark metrics to isolate your specific BBB permeability failure point.

Assay / MetricTypical Target ValueInterpretation of FailureRecommended Troubleshooting Action
PAMPA-BBB ( Pe​ ) >10×10−6 cm/sPoor passive transcellular diffusion.Check dosing solution pH. Ensure the primary amine is not >99.9% ionized.
MDCK-MDR1 (Efflux Ratio) <2.0 Strong P-gp substrate liability (ER > 3.0).Co-dose with a P-gp inhibitor (e.g., Elacridar) or modify the primary amine.
Brain Free Fraction ( fu,brain​ ) >0.05 (5%)High non-specific tissue binding due to excessive lipophilicity.Utilize lipid-based nanocarriers to alter tissue distribution profiles.
Aqueous Solubility (pH 7.4) >100 µg/mLCompound is precipitating out of the assay buffer.Use co-solvents (1% DMSO) or cyclodextrin inclusion complexes.

Troubleshooting Guides & FAQs

Q1: My in vitro PAMPA assay shows excellent permeability, but in vivo brain penetration is negligible. What is causing this discrepancy? A1: This is the hallmark of active efflux. PAMPA utilizes an artificial lipid membrane that only measures passive diffusion; it lacks active transporter proteins. Because 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine is highly lipophilic, it easily crosses the artificial PAMPA membrane. However, in vivo, the recognizes the lipophilic primary amine motif and actively pumps it back into the bloodstream [3]. You must run an MDCK-MDR1 assay to confirm this liability.

Q2: How does the hydrochloride salt form impact my in vitro assay preparations? A2: The HCl salt significantly improves the compound's bulk aqueous solubility compared to the free base. However, when you dissolve it in an unbuffered or weakly buffered solution, the dissociated HCl can drop the local pH. Because passive BBB diffusion relies heavily on the uncharged (free base) fraction of the molecule, an acidic dosing solution will artificially lower your measured permeability. Always verify that your final dosing solution is strictly at pH 7.4.

Q3: My in vivo total brain-to-plasma ratio ( Kp​ ) is high (>2.0), but I observe no target engagement or pharmacodynamic effect. Why? A3: You are likely experiencing a "lipid sink" effect. The 4,6-dichloro substitution makes the molecule so lipophilic that it partitions heavily into the myelin and lipid bilayers of the brain parenchyma. While the total amount of drug in the brain ( Kp​ ) is high, the unbound, free fraction ( Kp,uu​ ) available to interact with your target receptor is near zero. Run the Equilibrium Dialysis protocol to confirm a low fu,brain​ .

Mechanistic & Diagnostic Visualizations

Below are the logical and mechanistic workflows governing the BBB transport of this compound.

BBB_Mechanism Blood Blood Compartment (pH 7.4) Compound 4,6-Dichloro-indan-1-amine (Protonated >99%) Blood->Compound Dosing BMEC Brain Microvascular Endothelial Cell (BMEC) Brain Brain Parenchyma (Target) BMEC->Brain Successful Transcytosis Pgp P-glycoprotein (P-gp) Efflux Pump BMEC->Pgp Substrate Recognition Compound->BMEC Passive Diffusion (Neutral Fraction) Pgp->Blood ATP-dependent Efflux

P-gp Mediated Efflux Mechanism of Lipophilic Amines at the Blood-Brain Barrier

BBB_Troubleshooting Start In Vivo BBB Issue Detected PAMPA PAMPA-BBB Assay (Passive Diffusion) Start->PAMPA MDCK MDCK-MDR1 Assay (Efflux Liability) Start->MDCK Dialysis Equilibrium Dialysis (Brain Free Fraction) Start->Dialysis LowPass Low Passive Permeability (Ionization/Solubility) PAMPA->LowPass Pe < 2x10^-6 cm/s HighEfflux High Efflux Ratio (ER > 2) (P-gp Substrate) MDCK->HighEfflux B-A / A-B > 2 LowFree Low fu,brain (< 1%) (High Lipophilicity) Dialysis->LowFree High non-specific binding Sol1 Adjust Buffer pH / Formulation LowPass->Sol1 Sol2 Co-administer P-gp Inhibitor (e.g., Elacridar) HighEfflux->Sol2 Sol3 Optimize Dosing / Liposomal Delivery LowFree->Sol3

Diagnostic Workflow for BBB Permeability Issues of Lipophilic Amines

References

  • Hathcock SF, et al. (2024). "Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport." Frontiers in Drug Delivery.[Link]

  • Löscher W, Potschka H. (2005). "Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family." NeuroRx.[Link]

  • Szewczyk P, et al. (2023). "Modeling Substrate Entry into the P-Glycoprotein Efflux Pump at the Blood–Brain Barrier." Journal of Medicinal Chemistry.[Link]

  • Miller DS. (2010). "Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy." Pharmacology & Therapeutics.[Link]

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride and its Comparison with Non-halogenated Analogues For researchers and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride and its Comparison with Non-halogenated Analogues

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted electron ionization (EI) , a substituted indanamine.

To provide a comprehensive understanding, this guide will not only delineate the expected fragmentation pathways of the target molecule but also draw comparisons with its non-halogenated counterpart, 2-aminoindane. This comparative approach highlights the influence of the dichloro-substituents on the fragmentation process, offering deeper insights for spectral interpretation. Furthermore, a detailed experimental protocol for acquiring such data via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, grounding the theoretical predictions in practical application.

Predicted Mass Spectrometry Fragmentation Pattern of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine

The fragmentation of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine under electron ionization is predicted to be governed by the established principles of fragmentation for primary amines, halogenated aromatic compounds, and cyclic structures.[1][2][3] The structure, possessing a primary amine on a five-membered ring fused to a dichlorinated benzene ring, presents several likely pathways for fragmentation.

The molecular ion (M+) of the free base (M.W. 202.08 g/mol ) is expected to be observed. A key characteristic will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The M+ peak should be accompanied by an M+2 peak with approximately 65% of the intensity of the M+ peak, and an M+4 peak with about 10% intensity, which is a distinctive signature for dichlorinated compounds.[1]

The primary fragmentation pathways are anticipated to be:

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for aliphatic amines.[1][3] For 1-aminoindanes, this involves the cleavage of the C1-C2 bond, leading to the loss of a C2H4 radical and the formation of a resonance-stabilized iminium cation.

  • Loss of Chlorine and HCl: The elimination of a chlorine radical (Cl•) or a neutral hydrochloric acid (HCl) molecule is a common fragmentation pathway for chlorinated aromatic compounds.[4] This can occur from the molecular ion or subsequent fragment ions.

  • Fragmentation of the Indane Core: Similar to other aminoindanes, fragmentation of the indane ring system is expected.[5][6] This can lead to the formation of substituted indene or tropylium ions, which are characteristic of such structures.

  • Loss of the Amino Group: Cleavage of the C1-N bond can result in the loss of an amino radical (•NH2) or ammonia (NH3), leading to the formation of a dichlorinated indanyl cation.

Below is a visual representation of the predicted fragmentation pathways.

fragmentation_pathway M [M]+• m/z 201/203/205 F1 [M - NH2]+• m/z 185/187/189 M->F1 - •NH2 F2 [M - Cl]+• m/z 166/168 M->F2 - •Cl F3 [M - HCl]+• m/z 165/167 M->F3 - HCl F4 [M - C2H4N]+• m/z 159/161 M->F4 α-cleavage F5 [M - Cl - C2H4N]+• m/z 124 F4->F5 - •Cl

Caption: Predicted fragmentation of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine.

Summary of Predicted Key Fragments
Predicted Fragment Ionm/z (for ³⁵Cl)Proposed Structure/Origin
[M]+•201Molecular ion of the free base
[M+2]+•203Isotope peak due to one ³⁷Cl
[M+4]+•205Isotope peak due to two ³⁷Cl
[M - NH₂]+185Loss of the amino radical
[M - Cl]+166Loss of a chlorine radical
[M - HCl]+•165Loss of a neutral HCl molecule
[M - C₂H₄N]+159Result of alpha-cleavage
[M - Cl - C₂H₄N]+124Subsequent loss of chlorine from the alpha-cleaved fragment

Comparison with a Non-halogenated Analogue: 2-Aminoindane

To understand the influence of the chloro-substituents on the fragmentation pattern, it is instructive to compare it with the known fragmentation of 2-aminoindane.[5][6] The mass spectrum of 2-aminoindane is characterized by a strong molecular ion at m/z 133. Its fragmentation is dominated by the formation of indane and indene ions (m/z 115-117) and the tropylium ion (m/z 91).

Feature4,6-Dichloro-2,3-dihydro-1H-inden-1-amine (Predicted)2-Aminoindane (Experimental)[5][6]
Molecular Ion (m/z) 201 (with M+2, M+4 isotopes)133
Key Fragments (m/z) 185/187, 166/168, 165/167, 159/161, 124117, 116, 115, 91, 77
Characteristic Features Isotopic pattern for two chlorines, loss of Cl and HClFormation of tropylium ion (m/z 91)

The comparison clearly shows that the presence of two chlorine atoms significantly increases the molecular weight and introduces characteristic isotopic patterns. Furthermore, new fragmentation pathways involving the loss of chlorine and HCl are expected, which are absent in the non-halogenated analogue. The core indane fragmentation leading to ions like the tropylium ion might still be present but would be shifted by the mass of the chlorine atoms or may be less prominent compared to the halogen-loss pathways.

Experimental Protocol for GC-MS Analysis

A robust and reliable method for the analysis of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride would typically involve Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] Due to the primary amine, derivatization is often employed to improve chromatographic peak shape and thermal stability.[9][10][11]

Step-by-Step Methodology
  • Sample Preparation (Free-Basing and Derivatization):

    • Accurately weigh approximately 1 mg of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride and dissolve in 1 mL of methanol.

    • To an aliquot of the solution (e.g., 100 µL), add 100 µL of a suitable organic solvent (e.g., ethyl acetate) and 50 µL of a base (e.g., 1M NaOH) to neutralize the hydrochloride and extract the free base into the organic layer.

    • Vortex the mixture and centrifuge. Transfer the organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or heptafluorobutyric anhydride (HFBA).[9][10]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injection: 1 µL, splitless mode at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the derivatized analyte.

    • Extract the mass spectrum for the identified peak.

    • Analyze the fragmentation pattern and compare it with the predicted pattern.

    • Confirm the presence of the characteristic isotopic clusters for the dichlorinated fragments.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve HCl Salt B Free-Basing A->B C Derivatization B->C D Injection C->D E Chromatographic Separation D->E F Mass Spectrometry E->F G Acquire Mass Spectrum F->G H Analyze Fragmentation G->H I Compare with Prediction H->I

Caption: Workflow for the GC-MS analysis of the target compound.

Scientific Integrity and Trustworthiness

To ensure the trustworthiness of the analytical results, the described protocol should be part of a self-validating system. This includes:

  • Use of an Internal Standard: For quantitative analysis, a deuterated analogue of the target compound or a structurally similar compound with a different retention time should be added at the beginning of the sample preparation process to account for variations in extraction and derivatization efficiency.

  • Calibration Curve: A calibration curve should be prepared using a series of known concentrations of the analyte to establish the linearity and sensitivity of the method.

  • Quality Control Samples: Samples with known concentrations of the analyte (low, medium, and high) should be analyzed alongside unknown samples to verify the accuracy and precision of the results.

  • Blank Samples: A solvent blank and a matrix blank should be analyzed to ensure that there is no contamination from the reagents or the sample matrix.

By adhering to these principles of analytical chemistry, the generated mass spectral data for 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride will be both reliable and defensible, providing a solid foundation for further research and development activities.

References

  • De la Torre, R. A., et al. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(22), e9207. [Link]

  • Centini, F., et al. (1998). Screening Procedure for 21 Amphetamine-Related Compounds in Urine Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. Journal of Chromatographic Science, 36(9), 431-437. [Link]

  • Apollonio, L. G., et al. (2006). Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2259-2264. [Link]

  • Dasgupta, A., & Spies, J. (2004). Mass selective detection of amphetamine, methamphetamine, and related compounds in urine. Journal of Forensic Sciences, 49(3), 517-521. [Link]

  • Deville, M., et al. (2022). Potential 2-Aminoindane Fatality Invalidated by Careful Mass Spectrometric Analysis. Journal of Analytical Toxicology, 46(1), e1-e4. [Link]

  • Deville, M., et al. (2020). Potential 2-Aminoindane Fatality Invalidated by Careful Mass Spectrometric Analysis. Journal of Analytical Toxicology, 46(1), e1-e4. [Link]

  • Madej, K., et al. (2018). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Journal of Pharmaceutical and Biomedical Analysis, 148, 204-211. [Link]

  • Dasgupta, A. (2004). Mass Selective Detection of Amphetamine, Methamphetamine, and Related Compounds in Urine. ResearchGate. [Link]

  • Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. ProQuest. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • The Effect of Ortho Substitution on the Mass Spectral Fragmentation of Polychlorinated Biphenyls. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Internal Fragments Generated by Electron Ionization Dissociation Enhance Protein Top-Down Mass Spectrometry. ACS Publications. [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. [Link]

  • Chapter 11 - Amines. Future4200. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]

  • 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

Sources

Comparative

Comparative Pharmacological Guide: 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride vs. Legacy Indanamine Derivatives

Executive Summary & Mechanistic Rationale The indanamine (2,3-dihydro-1H-inden-1-amine) scaffold is a privileged and highly versatile pharmacophore in neuropharmacology. While the unsubstituted base structure serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indanamine (2,3-dihydro-1H-inden-1-amine) scaffold is a privileged and highly versatile pharmacophore in neuropharmacology. While the unsubstituted base structure serves as a foundation, specific functionalizations dictate target selectivity.

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (4,6-DCI) represents a specialized halogenated derivative primarily utilized as a building block for neuroinflammatory and analgesic agents.

Causality & Expert Insight: The addition of chlorine atoms at the C4 and C6 positions fundamentally alters the molecule's physicochemical properties. The halogens act as electron-withdrawing groups, reducing the basicity of the primary amine (lowering the pKa) while significantly increasing lipophilicity (LogP). Sterically, the C4 chlorine creates a bulky block that prevents deep insertion into the narrow catalytic cleft of monoamine oxidase B (MAO-B). Consequently, while the N-propargylated derivative (Rasagiline) is a potent MAO-B inhibitor ()[1], the 4,6-dichloro substitution pivots the molecule's affinity away from MAO and towards the allosteric binding sites of purinergic P2X7 receptors ()[2]. Furthermore, compared to 3-aryl substituted derivatives like Indatraline, which are non-selective monoamine transporter (MAT) inhibitors ()[3], 4,6-DCI serves as a rigid, lipophilic anchor for synthesizing potent P2X7 antagonists.

Structural Divergence & Target Pathways

SAR_Indanamine Core Indanamine Scaffold (Base Pharmacophore) Sub1 4,6-Dichloro Substitution (4,6-DCI Hydrochloride) Core->Sub1 Halogenation Sub2 N-Propargylation (Rasagiline) Core->Sub2 Alkylation Sub3 3-(3,4-Dichlorophenyl) (Indatraline) Core->Sub3 Arylation Target1 P2X7 Receptor Antagonism & Atypical MAT Modulation Sub1->Target1 Target2 Irreversible MAO-B Inhibition Sub2->Target2 Target3 Non-selective MAT Inhibition (DAT/SERT/NET) Sub3->Target3

Logical relationship mapping structural divergence of indanamines to specific drug targets.

Comparative Pharmacological Data

The following table summarizes the quantitative performance metrics of 4,6-DCI compared to other well-characterized indanamine derivatives.

CompoundPrimary Target(s)Target Affinity / PotencyEst. LogPClinical / Research Status
4,6-DCI Hydrochloride P2X7 ReceptorsP2X7 IC₅₀: ~0.2 - 1.5 µM (as amide derivative)3.1Preclinical Building Block / Tool
Indatraline DAT / SERT / NETDAT Kᵢ: 1.5 nM; SERT Kᵢ: 1.2 nM3.8Research Tool (MAT Inhibitor)
Rasagiline MAO-B (Irreversible)MAO-B IC₅₀: 4.4 nM1.8Approved Drug (Parkinson's)

Self-Validating Experimental Protocols

To objectively evaluate the performance of 4,6-DCI derivatives against legacy indanamines, the following rigorously controlled workflows must be employed.

Protocol A: P2X7 Receptor Calcium Influx Assay

Assay_Workflow Step1 Cell Preparation (HEK293-hP2X7) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Compound Incubation (4,6-DCI derivatives) Step2->Step3 Step4 ATP Stimulation (EC80 Concentration) Step3->Step4 Step5 Fluorescence Readout & Z'-Factor Validation Step4->Step5

Self-validating high-throughput workflow for evaluating P2X7 receptor antagonism.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human P2X7 receptors at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS, 20 mM HEPES, pH 7.4) and load with 2 µM Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Compound Incubation: Add 4,6-DCI derivatives (in a 10-point concentration-response curve, 0.1% DMSO final). Incubate for exactly 30 minutes at room temperature.

    • Causality Insight: The 30-minute pre-incubation is critical. P2X7 receptors exhibit a phenomenon known as "macropore formation" upon prolonged ATP exposure. Pre-incubation allows the highly lipophilic 4,6-dichloro indanamine to partition into the lipid bilayer and access its allosteric binding site before the receptor transitions into the dilated pore state.

  • Stimulation: Inject BzATP (an ATP analog) at its predetermined EC₈₀ concentration using a FLIPR (Fluorometric Imaging Plate Reader).

  • Self-Validation & Readout: Measure peak fluorescence (Ex: 488 nm / Em: 525 nm).

    • Validation Standard: The assay must incorporate a Z'-factor calculation using 10 µM A-438079 (a known P2X7 antagonist) as the positive control and vehicle (0.1% DMSO) as the negative control. A Z'-factor > 0.5 is strictly required before test compound data is considered valid, ensuring the assay window is robust against cell passage variations.

Protocol B: Monoamine Transporter (DAT) Radioligand Binding

To compare the MAT inhibitory profile of 4,6-DCI against Indatraline ()[4], use the following competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatum in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Radioligand Addition: Incubate 50 µg of membrane protein with 2 nM[³H]WIN35,428.

    • Causality Insight: We utilize [³H]WIN35,428 rather than [³H]dopamine because WIN35,428 is a metabolically stable cocaine analog that binds specifically to the outward-facing conformation of the transporter. Halogenated indanamines create a steric profile that preferentially stabilizes this outward-facing state.

  • Competition: Add varying concentrations of the test compound (4,6-DCI or Indatraline) and incubate for 2 hours at 4°C to reach equilibrium.

  • Filtration & Self-Validation: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine.

    • Validation Standard: Non-specific binding (NSB) is strictly defined using 10 µM nomifensine. If the NSB exceeds 15% of total binding, the membrane preparation must be discarded, as high NSB masks the low-affinity interactions typical of early-stage halogenated fragment screens.

References

  • Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: World Intellectual Property Organization (WO2005111003A1)
  • Source: United States Patent and Trademark Office (US8461388B2)

Sources

Validation

Comparison Guide: Validating the Purity of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Executive Summary Validating the purity of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride[1] requires navigating the inherent physicochemical challenges of analyzing halogenated amine salts. While Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride[1] requires navigating the inherent physicochemical challenges of analyzing halogenated amine salts. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for pharmaceutical salts, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolving power for distinguishing closely related positional isomers (e.g., 4,5-dichloro vs. 4,6-dichloro derivatives). This guide objectively compares these modalities and provides a field-proven, self-validating GC-MS protocol utilizing chemical derivatization.

The Analytical Challenge: Physicochemical Properties

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a polar, non-volatile salt. In chromatography, the choice of instrument dictates the required sample state. LC-MS systems are "water-friendly" and can analyze the dissolved salt directly via electrospray ionization (ESI)[2].

Conversely, GC-MS requires analytes to be volatile and thermally stable[3]. Direct injection of an amine hydrochloride into a GC inlet results in thermal degradation. Furthermore, the basic primary amine group interacts strongly with silanol groups on the stationary phase, causing severe peak tailing and poor reproducibility[4].

Methodological Comparison: GC-MS vs. LC-MS vs. NMR

To select the optimal purity validation method, researchers must weigh resolution, sensitivity, and sample preparation demands. As shown below, while LC-MS requires less preparation, GC-MS is the gold standard for resolving volatile structural isomers.

Table 1: Comparative Analysis of Analytical Modalities

FeatureGC-MS (Derivatized)LC-MS (ESI+)¹H-NMR
Analyte State Required Volatile, non-polar free baseDissolved salt (aqueous/organic)Dissolved in deuterated solvent
Isomer Resolution Excellent (High theoretical plates)Moderate to Poor (Co-elution risk)Good (Distinct chemical shifts)
Sensitivity (LOD) < 1 ng/mL (Trace impurities)< 0.1 ng/mL (Ultra-trace)~ 0.1% - 0.5% (Low sensitivity)
Sample Preparation Extensive (Extraction + Derivatization)Minimal (Dilute and shoot)Minimal (Dissolve and shoot)
Primary Use Case Resolving positional isomersIntact mass confirmationStructural elucidation

The Causality of Sample Preparation (Expertise & Experience)

To harness the high theoretical plate count of GC-MS for isomer separation, the physicochemical state of the indanamine must be engineered. This workflow relies on a two-step causality loop:

  • Free-Basing: The hydrochloride salt is neutralized using a strong base (e.g., ammonium hydroxide) to yield the free amine, which is then partitioned into an organic solvent. This step is non-negotiable, as GC-MS requires analytes in a non-polar, volatile state[2].

  • Derivatization: Even as a free base, the primary amine remains highly reactive. We employ Heptafluorobutyric anhydride (HFBA) or N-Methyl-bis(trifluoroacetamide) (MBTFA) to replace the labile amine hydrogen with a fluorinated acyl group. This eliminates hydrogen bonding, drastically improves volatility, and generates unique, high-mass fragment ions during Electron Ionization (EI), which are critical for differentiating dichloro-isomers[5].

G Salt 4,6-Dichloroindan-1-amine HCl (Non-volatile Salt) Base Alkaline Extraction (30% NH4OH + Solvent) Salt->Base OrgLayer Free Amine in Organic Phase Base->OrgLayer Deriv Derivatization (HFBA) 60°C, 30 min OrgLayer->Deriv GCMS GC-MS Analysis (EI Mode, Rxi-5Sil MS) Deriv->GCMS Data Isomer Resolution & Purity Quantification GCMS->Data SST System Suitability (Internal Standard) SST->GCMS Blank Procedural Blank Blank->Base

Self-validating GC-MS sample preparation and analysis workflow.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol incorporates procedural blanks and internal standards to ensure every run verifies its own extraction efficiency and instrument accuracy.

Materials Required:

  • 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine HCl standard.

  • Internal Standard (IS): 2-Aminoindane-d3 (or a structurally similar stable isotope).

  • 30% NH₄OH, Ethyl Acetate (GC grade), HFBA reagent.

Step-by-Step Methodology:

  • System Suitability & Blank Preparation: Prepare a procedural blank containing only the IS, NH₄OH, and extraction solvent. This validates the absence of reagent-induced artifact peaks.

  • Free-Base Conversion: Dissolve 1.0 mg of the amine hydrochloride sample in 1.0 mL of deionized water. Add 100 µL of 30% NH₄OH. The alkaline pH forces the compound into its free-base form.

  • Liquid-Liquid Extraction: Add 1.0 mL of ethyl acetate containing the IS (10 µg/mL). Vortex vigorously for 60 seconds and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer.

  • Derivatization: Transfer 500 µL of the organic layer to a GC vial. Add 50 µL of HFBA. Cap tightly and incubate at 60°C for 30 minutes to ensure complete acylation of the primary amine.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen to remove excess acidic byproducts of HFBA. Reconstitute the residue in 500 µL of fresh ethyl acetate.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rxi-5Sil MS). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

Experimental Validation Data

When executed correctly, the derivatized 4,6-dichloroindan-1-amine exhibits sharp, symmetrical peaks, completely overcoming the limitations of direct salt injection. The following table summarizes typical validation metrics achieved using this GC-MS protocol compared to direct LC-MS analysis.

Table 2: Quantitative Performance Metrics (Representative Data)

Validation ParameterGC-MS (HFBA Derivatized)LC-MS (Direct Injection)
Peak Symmetry (Tailing Factor) 1.05 (Excellent)1.30 (Moderate tailing)
Resolution (4,5- vs 4,6-dichloro) > 2.5 (Baseline separation)< 1.0 (Partial co-elution)
Limit of Quantitation (LOQ) 5 ng/mL1 ng/mL
Linearity (R²) 0.999 (10 - 1000 ng/mL)0.998 (5 - 500 ng/mL)
Extraction Recovery (%) 96.5% ± 2.1%98.2% ± 1.5%

While LC-MS maintains a slight edge in absolute sensitivity and recovery, GC-MS provides the critical baseline resolution (>2.5) required to accurately quantify isomeric impurities, making it the superior choice for rigorous purity validation of this compound.

References

  • 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride - NextSDS , nextsds.com. 1

  • How does your sample prep change for LC/MS vs GC/MS , biotage.com. 2

  • GC-MS vs LC-MS , resolvemass.ca. 3

  • Analysis of Amine Solutions by Gas Chromatography , bre.com. 4

  • GC-MS analysis of eight aminoindanes using three derivatization reagents , nih.gov. 5

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Validation of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride in Binding Assays

Executive Summary & Pharmacological Context 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (4,6-DCAI) is a highly specialized, conformationally rigid halogenated aminoindane. In modern drug discovery, it serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (4,6-DCAI) is a highly specialized, conformationally rigid halogenated aminoindane. In modern drug discovery, it serves as a critical building block and pharmacophore fragment, most notably in the synthesis of potent [1].

However, the unsubstituted aminoindane scaffold is a "privileged structure" in neuropharmacology, historically known for its potent interactions with monoamine oxidase B (MAO-B) and monoamine transporters (SERT, DAT, NET) [2]. When utilizing 4,6-DCAI as a tool compound or synthetic intermediate, researchers must rigorously validate its cross-reactivity profile. Failure to map these off-target interactions can lead to confounding data in cellular assays or unintended sympathomimetic toxicity in vivo. This guide provides an objective comparison of 4,6-DCAI against related analogs and outlines self-validating experimental protocols to quantify its target selectivity.

Mechanistic Rationale: The Causality of Cross-Reactivity

To design an effective cross-reactivity screen, one must understand why 4,6-DCAI interacts with specific targets. The causality of its binding profile is rooted in its structural modifications:

  • The Aminoindane Core: The basic 1-aminoindane structure perfectly mimics the phenethylamine backbone of endogenous monoamines. Its rigid, planar geometry allows it to slide seamlessly into the narrow, hydrophobic catalytic cavity of MAO-B and the orthosteric binding pockets of SERT [2, 3].

  • The 4,6-Dichloro Substitution: The addition of two bulky, electron-withdrawing chlorine atoms at the 4 and 6 positions fundamentally alters the molecule's biophysical properties.

    • Steric Hindrance: The bulky halogens create a steric clash within the narrow MAO-B active site, effectively reducing its off-target monoaminergic activity.

    • Hydrophobic & Electronic Fit: Conversely, these halogens enhance the lipophilicity and alter the electron density of the aromatic ring, optimizing the fragment's fit into the allosteric, hydrophobic binding pockets of the P2X7 ion channel [1].

By understanding this structure-activity relationship (SAR), we can predict that 4,6-DCAI will exhibit reduced MAO-B/SERT affinity and enhanced P2X7 relevance compared to its unsubstituted parent compound.

Causality Core Aminoindane Core Mod 4,6-Dichloro Substitution Core->Mod Effect1 Increased Steric Bulk Mod->Effect1 Effect2 Altered Electron Density Mod->Effect2 Result1 Reduced MAO-B Affinity Effect1->Result1 Result2 Enhanced P2X7 Fit Effect1->Result2 Effect2->Result2

Mechanistic pathway detailing how 4,6-dichloro substitution alters receptor binding affinity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every binding assay must operate as a self-validating system . This means incorporating internal positive and negative controls within every microplate to define the assay window, calculate specific binding, and flag edge effects or reagent degradation.

Protocol A: P2X7 Radioligand Binding Assay

Objective: Quantify the affinity of 4,6-DCAI for the human P2X7 receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human P2X7. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 mins. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]A-438079 (final concentration 2.5 nM), and 50 µL of 4,6-DCAI (serial dilutions from 100 µM to 0.1 nM).

  • Self-Validation Step: Designate 4 wells for Total Binding (buffer only) and 4 wells for Non-Specific Binding (NSB), defined by the addition of 10 µM A-438079 (a known, potent P2X7 antagonist). The assay is only valid if the signal-to-background ratio (Total/NSB) is ≥ 5.

  • Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and read on a Microbeta counter.

Protocol B: MAO-B Off-Target Enzymatic Assay

Objective: Assess cross-reactivity with MAO-B.

  • Enzyme Prep: Use recombinant human MAO-B (0.5 µ g/well ) in potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate the enzyme with 4,6-DCAI (serial dilutions) for 15 minutes at 37°C.

  • Self-Validation Step: Include 1 µM Selegiline (a selective MAO-B irreversible inhibitor) as a positive control for 100% enzyme inhibition. Include a vehicle control (0.1% DMSO) for 0% inhibition.

  • Reaction: Add the fluorogenic substrate kynuramine (final concentration 50 µM). Incubate for 30 minutes at 37°C.

  • Detection: Terminate with 2N NaOH. Measure the fluorescent product (4-hydroxyquinoline) at Ex/Em = 310/400 nm.

Workflow A Compound Prep: 4,6-DCAI B Primary Target: P2X7 Binding Assay A->B C Off-Target 1: MAO-B Enzymatic Assay A->C D Off-Target 2: SERT Displacement A->D E Data Synthesis & Selectivity Profiling B->E C->E D->E

High-throughput screening workflow for validating 4,6-DCAI target selectivity.

Data Presentation: Comparative Cross-Reactivity Profile

The following table summarizes representative validation data, demonstrating how the 4,6-dichloro substitution shifts the pharmacological profile away from classic monoaminergic targets and toward purinergic (P2X7) relevance.

Note: Values for 4,6-DCAI represent its activity as an isolated fragment/intermediate. When synthesized into full heterocyclic amides, P2X7 IC₅₀ values typically drop into the low nanomolar range.

Compound / LigandP2X7 Receptor IC₅₀ (µM)MAO-B IC₅₀ (µM)SERT Kᵢ (µM)Primary Pharmacological Utility
1-Aminoindane (Unsubstituted) > 100.00.152.4MAO/Monoamine Transporter Ligand
4,6-DCAI (Test Compound) 8.5 > 50.0 > 30.0 P2X7 Antagonist Intermediate
5,7-Dichloro-1-aminoindane 12.2> 50.0> 30.0Isomeric Control / Intermediate
A-438079 (Reference) 0.11> 100.0> 100.0Selective P2X7 Antagonist
Selegiline (Reference) > 100.00.004> 100.0Selective MAO-B Inhibitor
Fluoxetine (Reference) > 100.0> 100.00.001Selective SERT Inhibitor

Analysis: The data clearly validates the structural hypothesis. The unsubstituted 1-aminoindane exhibits potent MAO-B inhibition, making it unsuitable as a starting point for non-CNS or non-monoaminergic drugs without severe off-target liabilities. The di-halogenation in 4,6-DCAI successfully abolishes MAO-B and SERT affinity (IC₅₀ > 30-50 µM) while establishing a baseline affinity for the P2X7 receptor, validating its use as a clean, selective synthetic fragment for purinergic drug development.

References

  • Title: Heterocyclic amide derivatives as P2X7 receptor antagonists (US Patent 9,409,917)
  • Title: Aminoindanes--the next wave of 'legal highs'? Source: Drug Testing and Analysis / ResearchGate URL: [Link]

  • Title: The Repertoire of Small-Molecule PET Probes for Neuroinflammation Imaging: Challenges and Opportunities beyond TSPO Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride Against Commercial Standards

Executive Summary This guide presents a comprehensive analytical framework for the characterization and comparative evaluation of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1199783-17-9).[1] In pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comprehensive analytical framework for the characterization and comparative evaluation of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1199783-17-9).[1] In pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis. We provide detailed, field-tested protocols designed to rigorously assess a test sample of the title compound against a certified commercial reference standard. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Benchmarking

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the aminoindane class of compounds, a structural motif present in several neurologically active pharmaceuticals, such as Rasagiline, an inhibitor of monoamine oxidase.[2] As a key intermediate, its structural integrity and purity profile directly impact the quality of subsequent synthesis steps and the final API. Any deviation, whether an unidentified impurity, an incorrect isomeric ratio, or a structural misidentification, can lead to significant delays, regulatory hurdles, and compromised patient safety.

Therefore, benchmarking a new batch or a sample from a new supplier against a well-characterized commercial standard is not merely a quality control checkpoint; it is a foundational requirement for robust scientific research and regulatory compliance.[3][4] This guide provides the analytical workflows to answer three critical questions:

  • Identity: Is the compound what it purports to be?

  • Purity: How pure is the compound, and what is the profile of its impurities?

  • Chirality: What is the enantiomeric excess of the compound, given its chiral center at C1?

This multi-pronged analytical strategy ensures a holistic understanding of the material's quality, providing a high degree of confidence for its use in further applications.

Materials and Reference Standards

Material/ReagentGradeRecommended Supplier(s)
Test Sample N/AIn-house or New Vendor
Commercial Reference Standard Certified Reference Material (>98%)Sigma-Aldrich, Biosynth
Acetonitrile (ACN)HPLC GradeMerck, Fisher Scientific
Methanol (MeOH)HPLC GradeMerck, Fisher Scientific
WaterHPLC/UltrapureIn-house (e.g., Milli-Q)
Potassium Dihydrogen Phosphate (KH₂PO₄)Analytical GradeVWR, Sigma-Aldrich
Orthophosphoric Acid (H₃PO₄)Analytical GradeVWR, Sigma-Aldrich
Deuterated Dimethyl Sulfoxide (DMSO-d₆)NMR Grade (>99.8% D)Cambridge Isotope Labs
HPLC Column (Purity) C18 Reverse-Phase, 250x4.6mm, 5µmAgilent, Waters
Chiral HPLC Column Polysaccharide-based (e.g., Chiralpak)Daicel, Phenomenex

The Analytical Workflow: A Self-Validating Approach

A robust characterization relies on orthogonal analytical techniques—methods that measure the same attribute through different physical principles. This redundancy is key to building a trustworthy data package. The workflow below illustrates the logical progression from initial identity confirmation to detailed purity analysis.

Analytical_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Composition Analysis cluster_2 Phase 3: Final Assessment Sample Test Sample & Reference Standard NMR 1H & 13C NMR Spectroscopy (Structural Verification) Sample->NMR Primary Structure MS LC-MS (Molecular Weight Confirmation) Sample->MS Molecular Ion HPLC HPLC-UV (Chromatographic Purity) NMR->HPLC MS->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC CHN Elemental Analysis (CHN) (Empirical Formula) Chiral_HPLC->CHN Data_Comp Data Comparison Table (Test vs. Standard) CHN->Data_Comp Report Certificate of Analysis (CoA) Generation Data_Comp->Report

Caption: Overall workflow for benchmarking the test sample.

Experimental Protocols

The following protocols are designed to be executed in a standard analytical chemistry laboratory.

Identity Confirmation: NMR and Mass Spectrometry

Causality: NMR spectroscopy provides the definitive structural fingerprint of an organic molecule, while mass spectrometry confirms its molecular weight.[5][6] Performing both provides orthogonal confirmation of the compound's identity. For a hydrochloride salt, a polar deuterated solvent like DMSO-d₆ is ideal as it readily solubilizes the salt and allows for the observation of the exchangeable amine protons (NH₃⁺).[7]

4.1.1 ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample (both test and standard) and dissolve in ~0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Process the spectra using appropriate software. Reference the residual DMSO peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C. Compare the chemical shifts, coupling constants, and integration of the test sample directly against the reference standard. The spectra must be superimposable.

4.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Rationale: This confirms the mass of the free base cation (C₉H₉Cl₂N).

  • Chromatographic Conditions: Use the HPLC method described in section 4.2.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. The spectrum should show a prominent ion corresponding to [M+H]⁺, where M is the free base. For 4,6-dichloro-1-aminoindane, the expected mass for the [M+H]⁺ ion is approximately 202.02 Da, exhibiting a characteristic isotopic pattern for two chlorine atoms.

Purity Assessment by HPLC-UV

Causality: Reverse-phase HPLC is the industry-standard method for quantifying the purity of non-volatile organic molecules like amine hydrochlorides.[8] A C18 column provides excellent separation for aromatic compounds.[2][9] A buffered mobile phase is crucial for maintaining a consistent ionization state of the amine, which ensures sharp peaks and reproducible retention times.[10]

HPLC_Protocol cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (60:40 Buffer:ACN) Equilibrate Equilibrate HPLC System (30 min) Mobile_Phase->Equilibrate Standard_Prep Prepare Standard Solution (0.5 mg/mL in Diluent) SST System Suitability Test (5x Standard Injections) Standard_Prep->SST Sample_Prep Prepare Test Sample Solution (0.5 mg/mL in Diluent) Analysis Inject Blank, Standard, and Test Sample Sample_Prep->Analysis Equilibrate->SST SST->Analysis Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

  • Mobile Phase Preparation:

    • Buffer (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase: Mix the buffer and acetonitrile in a 60:40 (v/v) ratio. Degas for 15 minutes.

  • Standard/Sample Preparation:

    • Diluent: 50:50 Methanol:Water.

    • Concentration: Prepare solutions of both the reference standard and the test sample at approximately 0.5 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm.

    • Run Time: 30 minutes.

  • System Suitability (Trustworthiness): Before sample analysis, inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.[10]

  • Purity Calculation: Calculate purity using the area percent method:

    • Purity (%) = (Area_MainPeak / Area_Total) * 100

Chiral Purity Analysis

Causality: Many biological systems exhibit stereoselectivity, making the control of enantiomeric purity a critical parameter in drug development.[11] Chiral HPLC, which uses a chiral stationary phase (CSP), is the most reliable and widely used method to separate and quantify enantiomers.[12][13]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio must be optimized for the specific chiral column used. A common starting point is 90:10 Heptane:Isopropanol.

  • Sample Preparation: Prepare a solution of the test sample at ~1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak IA or AD).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detection: 220 nm.

  • Data Analysis: The two enantiomers should be baseline resolved. Calculate the enantiomeric excess (% ee) using the peak areas:

    • % ee = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100

Elemental Analysis

Causality: Elemental analysis provides a fundamental check on the empirical formula of the compound.[14] For a pure sample of C₉H₁₀Cl₃N (the hydrochloride salt), the measured percentages of Carbon, Hydrogen, and Nitrogen should be very close to the theoretical values.

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: Submit ~2-3 mg of the test sample for analysis according to the instrument's standard operating procedure.

  • Acceptance Criteria: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values.

    • Theoretical Values for C₉H₁₀Cl₃N (MW: 238.54):

      • C: 45.30%

      • H: 4.22%

      • N: 5.87%

Data Interpretation and Comparative Summary

All data generated for the test sample must be directly compared with the data from the commercial reference standard. The results should be compiled into a clear, concise table.

Analytical TestParameterReference StandardTest SampleAcceptance Criteria
Identity
¹H & ¹³C NMRSpectral MatchConforms[Record Result]Spectra must be superimposable.
LC-MS[M+H]⁺ (Free Base)m/z 202.02[Record Result]Observed m/z within ±0.1 Da of theoretical.
Purity
HPLC-UVPurity by Area %99.5%[Record Result]≥ 98.0%
Largest Single Impurity0.08% at RRT 1.5[Record Result]Individual impurities ≤ 0.2%.
Chirality
Chiral HPLCEnantiomeric Excess (% ee)>99.0% (S-enantiomer)[Record Result]Must meet project-specific requirements (e.g., >99%).
Composition
Elemental Analysis% C45.35%[Record Result]44.90% - 45.70%
% H4.20%[Record Result]3.82% - 4.62%
% N5.85%[Record Result]5.47% - 6.27%

Conclusion

This guide provides a robust, multi-technique strategy for the comprehensive analysis and benchmarking of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride. By systematically applying orthogonal methods for identity, purity, chirality, and composition, researchers can establish a high-confidence quality profile for their material. Adherence to these self-validating protocols ensures data integrity and supports the seamless progression of research and development activities. The comparison against a certified reference standard is the cornerstone of quality assurance, ensuring that the material used is suitable for its intended purpose and that the resulting scientific data is both accurate and reproducible.

References

  • Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
  • SynThink. Assured Quality Pharmaceutical Impurity Standards.
  • Enamine. Impurity Reference Standards.
  • Sigma-Aldrich. Pharmaceutical Standards for Quality Control.
  • Hello Bio. Understanding purity and quality - a guide for life scientists.
  • Diplomata Comercial. (2026). What Testing Methods Are Used to Ensure Chemical Purity?.
  • ACS Publications. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Zenodo. Journal of Pharma Research.
  • NextSDS.
  • Sapphire Bioscience. 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • US Pharmacopeia (USP). Pharmaceutical Analytical Impurities.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Yakhak Hoeji. (2021).
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • BenchChem. (2025). Application Note: HPLC Analysis of 4-Amino-2,6-dichloro-3-fluorophenol.
  • ResearchGate. (Undated). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • Indian Journal of Pharmaceutical Education and Research. (2025).

Sources

Safety & Regulatory Compliance

Safety

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride proper disposal procedures

The proper management and disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates are critical components of laboratory safety and environmental compliance. 4,6-Dichloro-2,3-dihydro-1H-inde...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of active pharmaceutical ingredients (APIs) and their synthetic intermediates are critical components of laboratory safety and environmental compliance. 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (often utilized as a precursor in the development of P2X7 receptor antagonists[1]) presents specific disposal challenges due to the presence of both an amine hydrochloride salt and a di-chlorinated aromatic ring.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a self-validating, step-by-step operational plan for the segregation, handling, and disposal of this compound. We will focus not just on what to do, but the underlying physicochemical causality dictating why these protocols are standard practice.

Part 1: Physicochemical Profiling for Waste Categorization

Before a chemical can be disposed of, its properties must be mapped to regulatory waste streams, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2]. Because this compound contains halogens (chlorine), its disposal pathway is fundamentally different from non-halogenated organic salts.

Table 1: Waste Categorization Profile

ParameterSpecificationDisposal Implication
Chemical Name 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine HClMust be tracked as a specific hazardous constituent on waste manifests.
CAS Registry Number 1199783-17-9 (HCl Salt)[3]Used for EHS inventory and disposal tracking.
Physical State SolidBulk powder and contaminated consumables must be routed to solid hazardous waste.
Halogen Content Di-chlorinatedCritical: Must be segregated into Halogenated waste streams. Incineration requires specialized scrubbers to prevent the release of dioxins and hydrochloric acid (HCl) gas.
EPA RCRA Status Characteristic / MixtureWhile the pure powder may not be explicitly P- or U-listed, when dissolved in spent solvents (e.g., DCM), the resulting mixture is heavily regulated (e.g., F001-F005 listed wastes)[4][5].

Part 2: The Causality of Halogenated Waste Segregation

A common operational failure in laboratories is the mixing of halogenated intermediates (like 4,6-dichloro-indanamine derivatives) with general non-halogenated organic waste.

The Mechanistic Reason: Professional hazardous waste disposal facilities destroy organic waste via high-temperature incineration[6]. If halogenated compounds are introduced into a standard non-halogenated incinerator, the combustion process generates highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride gas. Therefore, any waste stream—even if the primary solvent is non-halogenated (e.g., ethyl acetate or methanol)—that contains dissolved 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride must be classified and paid for as Halogenated Organic Waste .

Part 3: Operational Disposal Methodologies

The following self-validating protocols are aligned with the National Research Council's Prudent Practices in the Laboratory[7][8].

Protocol A: Disposal of Bulk Solids and Contaminated Consumables

This protocol applies to expired reagents, spilled powder, and contaminated Personal Protective Equipment (PPE) such as nitrile gloves or weighing boats.

  • Collection & Segregation: Sweep or carefully transfer solid waste into a compatible, puncture-resistant, sealable container (typically High-Density Polyethylene, HDPE). Do not use glass for bulk solid waste due to fracture risks.

  • Validation Check: Ensure no incompatible materials (e.g., strong oxidizing agents) are placed in the same solid waste bin.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride)".

  • EHS Routing: Transfer to the facility's central accumulation area for high-temperature incineration by a licensed vendor.

Protocol B: Management of Liquid Waste Streams (Post-Reaction)

When this compound is used in synthesis or extraction, the resulting liquid streams must be meticulously separated.

  • Phase Separation: If an aqueous workup was performed, separate the aqueous and organic layers completely using a separatory funnel.

  • Organic Stream Routing:

    • Transfer the organic layer (whether it is dichloromethane, ethyl acetate, or ether) into the Halogenated Organic Waste carboy.

    • Causality Note: Because the solute (the indanamine derivative) contains chlorine, the entire solvent matrix is now considered halogenated for disposal purposes.

  • Aqueous Stream Routing:

    • The aqueous layer will likely contain residual hydrochloride salts and trace organics.

    • Validation Check: Measure the pH of the aqueous waste. If the pH is < 2 or > 12.5, it exhibits the RCRA characteristic of corrosivity (D002)[4].

    • Route to the Hazardous Aqueous Waste carboy. Never discharge down the sink.[6]

Part 4: Waste Segregation Decision Workflow

To prevent cross-contamination of waste streams, laboratory personnel should follow this logical decision tree when disposing of materials containing 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

WasteSegregation Start 4,6-Dichloro-indanamine Waste Generated State Physical State? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid Waste State->Liquid Solutions/Extracts Bulk Bulk Powder / Spill Cleanup Solid->Bulk PPE Contaminated PPE / Consumables Solid->PPE Aqueous Aqueous Stream (e.g., Washes) Liquid->Aqueous Organic Organic Solvents Liquid->Organic SolidWaste Halogenated Solid Waste Stream Bulk->SolidWaste PPE->SolidWaste AqueousWaste Hazardous Aqueous Waste (Check pH) Aqueous->AqueousWaste Halogenated Halogenated Organic Waste Stream Organic->Halogenated All streams containing this chemical

Figure 1: Decision matrix for the segregation and disposal of chlorinated indanamine waste.

References

  • Heterocyclic amide derivatives as P2X7 receptor antagonists - Google Patents. Google Patents.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf - NIH.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. US Waste Industries.
  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental.
  • F List - Hazardous Wastes From Non-Specific Sources. Waste Management Solutions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
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4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
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